(2-Bromoethoxy)-tert-butyldimethylsilane
Description
Properties
IUPAC Name |
2-bromoethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKINHFZTVLNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394126 | |
| Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86864-60-0 | |
| Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(t-Butyldimethylsiloxy)ethylbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Bromoethoxy)-tert-butyldimethylsilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of (2-Bromoethoxy)-tert-butyldimethylsilane. This versatile silyl (B83357) ether is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds.
Core Chemical Properties
This compound is a colorless liquid at room temperature.[1][2] It is characterized by the presence of a bulky tert-butyldimethylsilyl (TBDMS) protecting group attached to a bromoethoxy moiety. This structure imparts specific reactivity, making it a key building block in multi-step syntheses.
| Property | Value | References |
| Molecular Formula | C₈H₁₉BrOSi | [1][2][3][4][5] |
| Molecular Weight | 239.23 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 70-75 °C at 2.5 mmHg | [1][2][3] |
| Density | 1.115 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.444 | [3] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents such as DMF, DCM, THF, and acetone. | [1][6][7][8] |
| Stability | Stable under anhydrous conditions; reacts slowly with moisture. Contains Na₂CO₃ as a stabilizer. | [3] |
| Storage | Store at 2-8°C under an inert atmosphere. | [3][4] |
Synthesis and Reactivity
This compound is typically synthesized by the reaction of 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF).[1]
The key to its utility lies in its reactivity. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the TBDMS-protected ethoxyethyl group onto various nucleophiles, including amines and phenols. The TBDMS group is a robust protecting group for the alcohol functionality, stable to a wide range of reaction conditions but readily cleaved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Bromoethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve tert-butyldimethylsilyl chloride (1.0 eq) and imidazole (1.3 eq) in anhydrous DMF.
-
Stir the solution at room temperature.
-
Add 2-bromoethanol (1.0 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 16 hours.
-
Partition the reaction mixture between diethyl ether and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[1]
N-Alkylation of Indoles using this compound
This protocol describes the general procedure for the N-alkylation of an indole (B1671886) derivative.
Materials:
-
Indole substrate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
Procedure:
-
To a solution of the indole (1.0 eq) in anhydrous acetone, add potassium carbonate (excess, e.g., 2-3 eq).
-
Add this compound (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated indole.[6]
Applications in Drug Development
This compound is a key intermediate in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.
Synthesis of Arylthioindole Tubulin Polymerization Inhibitors
Arylthioindoles are a class of compounds that have shown potent activity as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[6][9][10][11][12] The synthesis of certain arylthioindole derivatives involves the introduction of a hydroxyethoxy side chain at the 5-position of the indole ring, which is achieved using this compound.
The general workflow for this synthesis is depicted below:
Synthesis of Dopamine (B1211576) D3 Receptor Agonists
This compound has also been utilized in the synthesis of selective dopamine D3 receptor agonists. These compounds are of interest for the treatment of various neurological and psychiatric disorders. The logical workflow for such a synthesis often involves the N-alkylation of a suitable amine precursor.
Safety Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. This compound | 86864-60-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound 99 86864-60-0 [sigmaaldrich.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. This compound | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cib.csic.es [cib.csic.es]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Arylthioindoles: Potent Inhibitors of Tubulin Polymerization. 2. Structure−Activity Relationships and Molecular Modeling Studies | Scilit [scilit.com]
- 12. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Bromoethoxy)-tert-butyldimethylsilane (CAS 86864-60-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromoethoxy)-tert-butyldimethylsilane, CAS 86864-60-0, is a versatile bifunctional organosilicon compound extensively utilized in organic synthesis as a protecting group and a reactive intermediate. Its unique structure, featuring a stable tert-butyldimethylsilyl (TBDMS) ether and a reactive bromo- functionality, makes it a valuable reagent in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Furthermore, it delves into its application in drug discovery, with a focus on its role as an intermediate in the synthesis of pharmaceutical agents and its potential as a microtubule-targeting agent, inducing G2/M cell cycle arrest in cancer cell lines. Detailed experimental protocols for its synthesis and a representative biological evaluation are provided to facilitate its practical application in a research setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 86864-60-0 | [2] |
| Molecular Formula | C₈H₁₉BrOSi | [3] |
| Molecular Weight | 239.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.115 g/mL at 25 °C | [2] |
| Boiling Point | 70-75 °C at 2.5 mmHg | [2] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |
| Refractive Index (n20/D) | 1.444 | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in organic solvents such as DMF, acetonitrile, and THF. Reacts slowly with water. | [4] |
| Stability | Contains Na₂CO₃ as a stabilizer. | [2] |
Synthesis and Reaction Mechanisms
Synthesis
The most common method for the synthesis of this compound involves the reaction of 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like N,N-dimethylformamide (DMF).[5] The base deprotonates the hydroxyl group of 2-bromoethanol, forming an alkoxide that then acts as a nucleophile, attacking the silicon atom of TBDMSCl and displacing the chloride ion.
Key Reactions
The primary reactivity of this compound stems from the presence of the bromo group, which is a good leaving group in nucleophilic substitution reactions.[5] This allows for the introduction of the TBDMS-protected hydroxyethyl (B10761427) moiety onto a variety of nucleophiles.
Nucleophilic Substitution:
The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, indoles, and piperazines, to form N-alkylated products.[3] This reaction is fundamental to its use in the synthesis of pharmaceutical intermediates.
Applications in Drug Development
Synthetic Intermediate
This compound is a valuable building block in medicinal chemistry. It is used in the synthesis of various biologically active molecules, including:
-
4-(3-hydroxypropyl)-4′-methyl-2,2′-bipyridine : A ligand used in coordination chemistry.[3]
-
5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole : An intermediate for potential pharmaceutical compounds.[3]
-
2-[3-[(3,4,5-trimethoxyphenyl)thio]-1H-indol-5-yloxy]ethanol : A compound with potential biological activity.[3]
Biological Activity: Microtubule Targeting and G2/M Cell Cycle Arrest
Recent studies have highlighted the potential of this compound as a cytotoxic agent against cancer cells. The proposed mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[5] Microtubule targeting agents interfere with the polymerization or depolymerization of tubulin, leading to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent apoptosis. It has been reported that treatment of HeLa cells with 10 µM of this compound results in a 56% arrest of the cell population in the G2/M phase after 24 hours.
Experimental Protocols
Synthesis of this compound
This protocol describes a general laboratory-scale synthesis.
Materials:
-
2-Bromoethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
Procedure:
-
To a stirred solution of 2-bromoethanol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of TBDMSCl (1.05 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound as a colorless oil.
Representative Protocol for G2/M Cell Cycle Arrest Assay in HeLa Cells
This protocol provides a representative method for evaluating the effect of this compound on the cell cycle of HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of the compound (e.g., 10 µM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 24 hours.
Cell Harvesting and Fixation:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
Staining and Flow Cytometry:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry. Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Safety and Handling
This compound is classified as a combustible liquid and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly useful and versatile reagent in organic and medicinal chemistry. Its dual functionality allows for its application as both a protecting group and a reactive handle for the introduction of a hydroxyethyl moiety. Its emerging role as a potential anti-cancer agent that targets microtubule dynamics underscores its importance in drug discovery and development. The information and protocols provided in this guide are intended to support researchers in the effective and safe utilization of this valuable compound.
References
In-Depth Technical Guide: (2-Bromoethoxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular weight of (2-Bromoethoxy)-tert-butyldimethylsilane, a key reagent in synthetic organic chemistry. This document includes a detailed breakdown of its molecular weight, an experimental protocol for a representative reaction, and a visualization of the synthetic workflow.
Molecular Weight and Physicochemical Data
This compound is a silyl (B83357) ether derivative utilized in various chemical syntheses, particularly as a protecting group and an alkylating agent. Its precise molecular weight is crucial for stoichiometric calculations in reaction planning and for analytical characterization of reaction products.
Quantitative Data Summary
The molecular formula for this compound is C₈H₁₉BrOSi. Its molecular weight is 239.23 g/mol .[1][2][3] The table below provides a detailed calculation of the molecular weight based on the standard atomic weights of its constituent elements.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Silicon | Si | 1 | 28.085 | 28.085 |
| Total | 239.228 |
Note: The total calculated molecular weight may vary slightly from reported values due to rounding of atomic weights.
Representative Experimental Protocol: N-Alkylation
This compound is frequently used as an alkylating agent. A representative application is the N-alkylation of heterocyclic amines, such as indoles or piperazines. The following protocol details a general procedure for the N-alkylation of 5-piperazin-1-yl-1H-indole with this compound.
Synthesis of 5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole
Objective: To synthesize 5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole via N-alkylation of 5-piperazin-1-yl-1H-indole.
Materials and Reagents:
-
5-piperazin-1-yl-1H-indole
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or another suitable base (e.g., Sodium Hydride)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-piperazin-1-yl-1H-indole (1.0 equivalent) and anhydrous DMF. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution.
-
Alkylation: Slowly add this compound (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole.
Visualization of Synthetic Workflow
The following diagram illustrates the experimental workflow for the N-alkylation of 5-piperazin-1-yl-1H-indole with this compound.
Caption: N-Alkylation experimental workflow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (2-Bromoethoxy)-tert-butyldimethylsilane
This compound is a versatile bifunctional organosilicon compound widely utilized in organic synthesis. This guide provides a comprehensive overview of its structure, properties, and key applications, with a focus on data relevant to research and development.
Chemical Structure and Identifiers
This compound, a silane (B1218182) derivative, possesses a tert-butyldimethylsilyl (TBDMS) ether group linked to a bromoethyl moiety.[1][2] This unique structure allows it to act as a protective reagent or as a building block for introducing the silyloxyethyl group in more complex molecules.[3][4]
| Identifier | Value |
| IUPAC Name | (2-bromoethoxy)(tert-butyl)dimethylsilane[5][6] |
| CAS Number | 86864-60-0[3][5][7][8] |
| Molecular Formula | C8H19BrOSi[3][5][7] |
| Molecular Weight | 239.23 g/mol [3][5][7][8] |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCBr[6][7] |
| InChI Key | JBKINHFZTVLNEM-UHFFFAOYSA-N[5][6] |
| Linear Formula | BrCH2CH2OSi(CH3)2C(CH3)3[8] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid.[4] It is known to react slowly with moisture and is often stabilized with sodium carbonate.[4][8]
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[9] |
| Density | 1.115 g/mL at 25 °C[4][8][9] |
| Boiling Point | 70-75 °C at 2.5 mmHg[4][8], 120 °C at 100 mmHg[9] |
| Refractive Index | n20/D 1.444[4][8] |
| Flash Point | 73 °C (163 °F) - closed cup[4] |
| Storage | 2-8°C under an inert atmosphere[4][7][8][10] |
Synthesis
The synthesis of this compound is a standard procedure involving the protection of the hydroxyl group of 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride (TBDMSCl).
A common laboratory-scale synthesis is as follows:
-
In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 equivalents) and imidazole (1.3 equivalents) in anhydrous dimethylformamide (DMF).[4]
-
Stir the solution at room temperature.
-
Add 2-bromoethanol (1.0 equivalent) to the mixture.[4]
-
Continue stirring the reaction mixture at room temperature for approximately 16 hours.[4]
-
After the reaction is complete, partition the mixture between diethyl ether (Et2O) and water.[4]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure to yield the product as a colorless oil.[4]
Applications in Organic Synthesis
This compound is primarily used as a reagent for the introduction of the tert-butyldimethylsilyloxyethyl group, which can serve as a protected hydroxyethyl (B10761427) moiety.[3] This is particularly useful in multi-step syntheses where a free hydroxyl group would interfere with subsequent reactions.
One notable application is in the N-alkylation of various nitrogen-containing heterocycles. For instance, it has been used in the N-alkylation of 5-piperazin-1-yl-1H-indole.[4] It has also been employed in the synthesis of more complex molecules such as 4-(3-hydroxypropyl)-4′-methyl-2,2′-bipyridine and in the preparation of inhibitors of tubulin polymerization.[1][4]
The following is a general procedure for the N-alkylation of an amine with this compound, based on its reaction with 6-bromo-2-(4-aminostyryl)chromone:
-
Dissolve the amine substrate (1.0 equivalent) in N,N-dimethylformamide (DMF).[11]
-
Add a base such as potassium carbonate (K2CO3) (5.0 equivalents).[11]
-
Add this compound (4.0 equivalents) to the mixture.[11]
-
Heat the reaction mixture, for example, at 70°C for 8 hours.[11]
-
Upon completion, cool the reaction mixture and add it to a saturated solution of sodium bicarbonate (NaHCO3).[11]
-
Extract the product with an organic solvent like ethyl acetate (B1210297) (EtOAc).[11]
-
Combine the organic layers, wash with brine, and dry in vacuo.[11]
-
Purify the crude product using column chromatography.[11]
Safety Information
This compound is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated fume hood.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]
-
Precautionary Statements : P261, P264, P271, P280, P302+P352, P305+P351+P338.
-
Signal Word : Warning[5]
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more specific applications and detailed spectroscopic data, consulting the primary literature is recommended.
References
- 1. This compound | 86864-60-0 | Benchchem [benchchem.com]
- 2. This compound 99 86864-60-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 86864-60-0 [chemicalbook.com]
- 5. This compound | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98%, stab. with sodium carbonate, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 7. This compound | 86864-60-0 | FB76750 [biosynth.com]
- 8. (2-ブロモエトキシ)-tert-ブチルジメチルシラン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. materials.alfachemic.com [materials.alfachemic.com]
- 10. 86864-60-0|(2-Bromoethoxy)(tert-butyl)dimethylsilane|BLD Pharm [bldpharm.com]
- 11. Synthesis and Characterization of Hydroxyethylamino- and Pyridyl-Substituted 2-Vinyl Chromone Derivatives for Detection of Cerebral Abnormal Prion Protein Deposits [jstage.jst.go.jp]
(2-Bromoethoxy)-tert-butyldimethylsilane synthesis protocol
An In-depth Technical Guide to the Synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane
For researchers, scientists, and professionals in drug development, this compound is a valuable reagent for introducing the tert-butyldimethylsilyloxy ethyl group, a crucial protecting group in multi-step organic synthesis.[1][2] This guide provides a comprehensive overview of its synthesis, detailing two common protocols, quantitative data, and experimental procedures.
Reaction Overview
The synthesis of this compound is typically achieved through the reaction of 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction requires a base to neutralize the hydrochloric acid byproduct. The two primary methods detailed below utilize either imidazole (B134444) in dimethylformamide (DMF) or a combination of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM).
Quantitative Data Summary
The following table summarizes the quantitative data from two distinct and reliable synthesis protocols, allowing for easy comparison.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2-Bromoethanol | 2-Bromoethanol |
| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Base | Imidazole | Triethylamine (Et3N) & 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Reaction Time | 16 hours[3] | 15 hours[3] |
| Temperature | Room Temperature[3] | Room Temperature[3] |
| Yield | Quantitative (100%)[3] | Quantitative (100%)[3] |
| Purification | Liquid-liquid extraction[3] | Liquid-liquid extraction and Column Chromatography[3] |
Experimental Protocols
Below are detailed methodologies for the two primary synthesis routes.
Protocol 1: Imidazole in DMF
This protocol is a straightforward and high-yielding method for the synthesis of this compound.[3]
Materials:
-
2-Bromoethanol (5.0 mL, 70.42 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (10.61 g, 70.42 mmol)
-
Imidazole (6.23 g, 91.55 mmol)
-
Dimethylformamide (DMF) (12.5 mL)
-
Diethyl ether (Et2O)
-
Water
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (10.61 g) and imidazole (6.23 g) in dimethylformamide (12.5 mL).
-
Stir the solution at room temperature for 30 minutes.[3]
-
Add 2-bromoethanol (5.0 mL) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.[3]
-
After the reaction is complete, partition the mixture between diethyl ether and water.
-
Separate the organic layer and dry it over magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer in vacuo to obtain this compound as a colorless oil (17 g, quantitative yield).[3]
Protocol 2: Triethylamine and DMAP in DCM
This alternative protocol utilizes a different base and solvent system, also resulting in a quantitative yield.[3]
Materials:
-
2-Bromoethanol (3.5 mL, 49.3 mmol)
-
tert-Butyldimethylchlorosilane (TBDMSCl) (8.17 g, 54.2 mmol)
-
Triethylamine (Et3N) (13.85 mL, 98.6 mmol)
-
4-Dimethylaminopyridine (DMAP) (55 mg, 0.394 mmol)
-
Dichloromethane (DCM) (20 mL)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-bromoethanol (3.5 mL) in dichloromethane (20 mL), sequentially add tert-butyldimethylchlorosilane (8.17 g), triethylamine (13.85 mL), and 4-dimethylaminopyridine (55 mg).[3]
-
Stir the reaction mixture at room temperature for 15 hours.[3]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Partition the residue with 1N hydrochloric acid and ethyl acetate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate under reduced pressure to yield a yellow oily crude product.
-
Purify the crude product by column chromatography using hexane as the eluent to afford the colorless oily product (11.8 g, 100% yield).[3]
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane from 2-bromoethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane, a vital reagent in organic synthesis, prepared from 2-bromoethanol (B42945). This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.
Introduction
This compound is a versatile bifunctional molecule widely employed in organic chemistry. It incorporates a bromine atom, which can act as a leaving group in nucleophilic substitution reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for alcohols.[1] This combination makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and materials for PET imaging.[1] The TBDMS group offers the advantage of being stable under a variety of reaction conditions while being readily removable when desired.[1][2] This guide focuses on its synthesis via the silylation of 2-bromoethanol.
Reaction Scheme
The synthesis involves the protection of the hydroxyl group of 2-bromoethanol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction:
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and the final product.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromoethanol | C₂H₅BrO | 124.96 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 |
| This compound | C₈H₁₉BrOSi | 239.23[3] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid[3] |
| Boiling Point | 70-75 °C @ 2.5 mmHg[3][4] |
| Density | 1.115 g/mL at 25 °C[3][4] |
| Refractive Index (n20/D) | 1.444[3][4] |
Table 3: Summary of Reaction Conditions and Yields
| Base | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Imidazole (B134444) | DMF | 16 | Room Temperature | Quantitative | [3] |
| Triethylamine (B128534)/DMAP | DCM | 15 | Room Temperature | 100% (crude) | [3] |
| Potassium Carbonate | DMF | 8 | 70 °C | 41% | [5] |
| General Range | - | - | - | 69-99% | [1] |
Experimental Protocols
Two common procedures for the synthesis of this compound are detailed below.
Protocol 1: Synthesis using Imidazole in DMF
This protocol is a widely used and effective method for the silylation of 2-bromoethanol.
Materials:
-
2-Bromoethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (1.0 eq) and imidazole (1.3 eq) in N,N-dimethylformamide.
-
Stir the solution at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.0 eq) dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature for 16 hours.[3]
-
After the reaction is complete, partition the mixture between diethyl ether and water.[3]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[3]
Protocol 2: Synthesis using Triethylamine and DMAP in DCM
This method utilizes a different base and solvent system.
Materials:
-
2-Bromoethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromoethanol (1.0 eq) in dichloromethane, sequentially add tert-butyldimethylsilyl chloride (1.1 eq), triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (0.008 eq).[3]
-
Stir the reaction mixture at room temperature for 15 hours.[3]
-
Upon completion, concentrate the mixture under reduced pressure.[3]
-
Partition the residue between 1N hydrochloric acid and ethyl acetate.[3]
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
If necessary, purify the product by column chromatography using hexane (B92381) as the eluent to afford a colorless oil.[3]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Information
-
2-Bromoethanol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
tert-Butyldimethylsilyl chloride: Corrosive and moisture-sensitive. Handle with care.
-
This compound: Causes skin and serious eye irritation.[6] May cause respiratory irritation.
-
Solvents (DMF, DCM): Handle in a fume hood and take appropriate fire safety precautions.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound from 2-bromoethanol is a straightforward and high-yielding reaction crucial for the preparation of this versatile synthetic intermediate. The choice of base and solvent can be adapted to specific laboratory conditions and substrate requirements. The protocols provided in this guide offer reliable methods for obtaining the desired product in good to excellent yields. Proper handling and purification techniques are essential to ensure the purity of the final compound for subsequent applications in research and development.
References
- 1. This compound | 86864-60-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 86864-60-0 [chemicalbook.com]
- 4. (2-溴乙氧基)-叔丁基二甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Characterization of Hydroxyethylamino- and Pyridyl-Substituted 2-Vinyl Chromone Derivatives for Detection of Cerebral Abnormal Prion Protein Deposits [jstage.jst.go.jp]
- 6. This compound | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Analysis of (2-Bromoethoxy)-tert-butyldimethylsilane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for (2-Bromoethoxy)-tert-butyldimethylsilane, a versatile silyl (B83357) ether utilized in a variety of organic synthesis applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Summary of Spectral Data
The following tables summarize the key spectral data obtained for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.89 | Triplet | 2H | -O-CH₂ -CH₂-Br |
| 3.40 | Triplet | 2H | -O-CH₂-CH₂ -Br |
| 0.91 | Singlet | 9H | -Si-C(CH₃ )₃ |
| 0.091 | Singlet | 6H | -Si-(CH₃ )₂ |
Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 62.9 | -O-C H₂-CH₂-Br |
| 34.0 | -O-CH₂-C H₂-Br |
| 25.8 | -Si-C(C H₃)₃ |
| 18.2 | -Si-C (CH₃)₃ |
| -5.4 | -Si-(C H₃)₂ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955, 2929, 2857 | Strong | C-H stretch (alkyl) |
| 1472 | Medium | C-H bend (alkyl) |
| 1256 | Strong | Si-CH₃ symmetric bend |
| 1105 | Strong | Si-O-C stretch |
| 837, 778 | Strong | Si-C stretch |
| 670 | Medium | C-Br stretch |
Sample Preparation: Neat liquid on ATR crystal.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 239 | [M]⁺ (Molecular ion) |
Ionization Method: Electron Impact (EI).
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 250 ppm
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small drop of neat this compound liquid was placed directly onto the diamond crystal of the ATR accessory.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Data Processing: The resulting transmittance spectrum was converted to absorbance.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact (EI) ionization source.
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound, and the corresponding mass spectrum was extracted and interpreted. The observation of the molecular ion peak at m/z 239 confirms the molecular weight of the compound[1].
Visualizations
The following diagrams illustrate the workflow for spectral data acquisition and the structural assignments based on the NMR data.
References
solubility of (2-Bromoethoxy)-tert-butyldimethylsilane
An In-depth Technical Guide on the Solubility of (2-Bromoethoxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₈H₁₉BrOSi and a molecular weight of 239.23 g/mol .[1] Its key physical properties are summarized in the table below, providing insights into its expected solubility behavior. The presence of the bulky, nonpolar tert-butyldimethylsilyl group and the relatively nonpolar bromoethyl moiety suggests a preference for solubility in organic solvents over polar solvents like water.
| Property | Value |
| Molecular Formula | C₈H₁₉BrOSi |
| Molecular Weight | 239.23 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 1.115 g/mL at 25 °C |
| Boiling Point | 70-75 °C at 2.5 mmHg |
| Flash Point | 73 °C (closed cup) |
| Refractive Index | n20/D 1.444 |
Solubility Profile
While quantitative solubility data for this compound is not extensively documented, its widespread use in organic synthesis provides substantial evidence for its solubility in a range of common solvents. The principle of "like dissolves like" is a good predictor of its behavior. The molecule possesses a large nonpolar alkylsilyl group and a polarizable bromoethyl group, with the ether oxygen contributing some polarity.
Qualitative Solubility
Based on its prevalent use in synthetic chemistry, the following table summarizes the expected qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile | Soluble/Miscible | The compound is frequently used as a reagent in these solvents for alkylation reactions. |
| Ethers | Diethyl ether, Dioxane | Soluble/Miscible | Used in reaction work-ups for extraction from aqueous media. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble/Miscible | Common solvents for reactions involving silyl (B83357) ethers. |
| Aromatic | Toluene, Benzene | Soluble/Miscible | Expected to be soluble due to nonpolar characteristics. |
| Alkanes | Hexanes, Heptane | Soluble/Miscible | The nonpolar alkyl groups favor solubility in nonpolar alkane solvents. |
| Alcohols | Methanol, Ethanol | Likely Soluble | May be soluble in shorter-chain alcohols, but reactivity (hydrolysis) can be a concern over time. |
| Water | Water | Insoluble/Immiscible | The compound is hydrolytically sensitive and reacts slowly with water. It is commonly partitioned away from water in extractions. |
Hydrolytic Sensitivity
It is crucial to note that this compound is sensitive to moisture and will slowly hydrolyze in the presence of water to release 2-bromoethanol (B42945) and tert-butyldimethylsilanol. This reactivity dictates its insolubility and immiscibility in aqueous solutions. Therefore, anhydrous conditions are recommended for its storage and handling in reactions where the integrity of the molecule is critical.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocol for a liquid solute can be adapted.
Materials
-
This compound
-
Selected anhydrous solvents
-
Calibrated volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Centrifuge
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial at a constant, recorded temperature.
-
Agitate the mixture using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed for a period to allow any undissolved solute to settle.
-
For a more complete separation, centrifuge the vial at a high speed.
-
-
Sample Analysis:
-
Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved layer.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Solubility Principles
The following diagrams illustrate the factors governing the solubility of this compound.
Caption: Logical workflow for predicting the .
Caption: A generalized workflow for the experimental determination of solubility.
References
Stability of (2-Bromoethoxy)-tert-butyldimethylsilane Under Acidic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (2-Bromoethoxy)-tert-butyldimethylsilane, a common intermediate in organic synthesis, under acidic conditions. The stability of the tert-butyldimethylsilyl (TBDMS) ether linkage is a critical factor in the design and execution of complex synthetic routes. This document consolidates available data on the acid-catalyzed cleavage of TBDMS ethers, presents detailed experimental protocols, and discusses the anticipated behavior of this compound based on established chemical principles.
Introduction to TBDMS Ether Stability
The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability across a range of reaction conditions, and the numerous methods available for its removal. TBDMS ethers are known to be stable to aqueous base but can be cleaved under acidic conditions.[1] The hydrolytic stability of the TBDMS group is approximately 10,000 times greater than that of the trimethylsilyl (B98337) (TMS) group.[1]
The stability of silyl (B83357) ethers is primarily governed by the steric hindrance around the silicon atom and the electronic nature of the alcohol it protects. The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[2][3]
General Principles of Acid-Catalyzed Cleavage of TBDMS Ethers
The cleavage of ethers in the presence of strong acids is a fundamental reaction in organic chemistry.[4][5] This process is an acid-catalyzed nucleophilic substitution reaction that can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether.[4][5]
The first step in the acidic cleavage of any ether is the protonation of the ether oxygen by a strong acid. This converts the alkoxy group into a good leaving group (an alcohol).[4]
Reaction Mechanisms
The subsequent step, cleavage of the C-O bond, is dependent on the nature of the alkyl groups attached to the ether oxygen.
-
S(_N)2 Mechanism: For ethers with primary or methyl substituents, the cleavage typically proceeds via an S(_N)2 pathway. The halide anion (from the strong acid, e.g., HBr or HI) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol.[6][7]
-
S(_N)1 Mechanism: In the case of ethers with tertiary, benzylic, or allylic substituents, the cleavage is more likely to occur through an S(_N)1 mechanism. This is due to the ability of these groups to form stable carbocation intermediates.[4][7]
For silyl ethers, the cleavage occurs at the Si-O bond. The mechanism involves protonation of the oxygen atom, followed by nucleophilic attack on the silicon atom.
Anticipated Stability of this compound
The bromine atom at the β-position to the silyloxy group is an electron-withdrawing group. Electron-withdrawing groups can influence the rate of acid-catalyzed hydrolysis of silyl ethers. While fluoride-based deprotections are faster for electron-poor silyl groups, the effect on acid-catalyzed cleavage is less straightforward.[2] The electron-withdrawing nature of the bromine atom could potentially destabilize any developing positive charge on the adjacent carbon, which might influence reaction pathways that have carbocation-like character. However, the primary mechanism for acid-catalyzed cleavage of alkyl silyl ethers involves protonation of the ether oxygen followed by nucleophilic attack at the silicon center. The electronic effect of the distant bromo group on the silicon center is likely to be minimal.
Therefore, it is reasonable to expect that this compound will exhibit stability to acidic conditions that is broadly comparable to other primary alkyl TBDMS ethers. It will be stable under weakly acidic conditions and will be cleaved by stronger acidic reagents commonly used for TBDMS deprotection.
Quantitative Data on Silyl Ether Stability
The following tables summarize the available quantitative data on the relative stability of various silyl ethers under acidic conditions.
Table 1: Relative Rates of Acidic Cleavage of Silyl Ethers [2]
| Silyl Ether | Relative Rate of Cleavage (Acidic Media) |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Table 2: Half-Lives of Silyl Ethers in Acidic Media [3]
| Silyl Ether | Half-Life (1% HCl in MeOH, 25 °C) |
| n-C₁₂H₂₅OTBS | 140 h |
| n-C₁₂H₂₅OTBDPS | 375 h |
Experimental Protocols for Acidic Deprotection of TBDMS Ethers
A variety of acidic conditions have been reported for the cleavage of TBDMS ethers. The choice of reagent and conditions often depends on the other functional groups present in the molecule.
Protocol 1: Acetic Acid in Aqueous THF [1]
-
Reagents: Acetic acid, water, Tetrahydrofuran (THF)
-
Procedure: A solution of the TBDMS-protected compound in a 2:1 mixture of acetic acid and water is stirred at 25 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid. The organic layer is then dried and concentrated.
-
Notes: This is a mild and commonly used method for TBDMS deprotection.
Protocol 2: Acetyl Chloride in Methanol (B129727) [8]
-
Reagents: Acetyl chloride, dry Methanol (MeOH)
-
Procedure: A catalytic amount of acetyl chloride is added to a solution of the TBDMS ether in dry methanol at 0 °C to room temperature. This in situ generation of HCl provides a mild and efficient method for deprotection. The reaction is typically complete within a few hours. The reaction is quenched by the addition of a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
Advantages: This method is compatible with a wide range of other protecting groups, such as acetyl, benzyl, and benzoyl groups.[8]
Protocol 3: Hydrofluoric Acid (HF) [9]
-
Reagents: 49% aqueous hydrofluoric acid, Acetonitrile (B52724)
-
Procedure: To a solution of the silyl ether in acetonitrile at 0 °C, an excess of 49% aqueous HF is added. The reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
Caution: Hydrofluoric acid is extremely corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.
Visualization of Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed in this guide.
Caption: General mechanism of acid-catalyzed silyl ether cleavage.
Caption: S(_N)2 mechanism for acidic cleavage of a primary ether.
Caption: S(_N)1 mechanism for acidic cleavage of a tertiary ether.
Conclusion
This compound is a versatile synthetic intermediate.[10] While direct experimental data on its stability under acidic conditions is limited, a thorough understanding of the principles governing the acid-catalyzed cleavage of TBDMS ethers allows for informed predictions of its reactivity. It is expected to be stable to mild acidic conditions but will likely undergo cleavage of the Si-O bond under the stronger acidic conditions typically employed for TBDMS deprotection. The provided experimental protocols offer a starting point for the selective removal of the TBDMS group when required. Researchers should always perform preliminary small-scale experiments to determine the optimal reaction conditions for their specific substrate and synthetic scheme.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. This compound | 86864-60-0 | Benchchem [benchchem.com]
Stability of (2-Bromoethoxy)-tert-butyldimethylsilane Under Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Bromoethoxy)-tert-butyldimethylsilane is a bifunctional reagent widely employed in organic synthesis for the introduction of a protected hydroxyethyl (B10761427) moiety. Its utility is critically dependent on the stability of the tert-butyldimethylsilyl (TBDMS) ether group under the basic conditions often required for its alkylating reactions. This technical guide provides a comprehensive overview of the stability of this compound in the presence of various bases. The inherent stability of the TBDMS group to a range of non-nucleophilic and moderately nucleophilic bases allows for its successful application in complex synthetic pathways. However, understanding the potential degradation pathways, particularly cleavage of the silyl (B83357) ether and elimination side reactions, is crucial for optimizing reaction conditions and maximizing yields. This document summarizes the available data on its stability, details experimental protocols for its use and stability assessment, and provides visual representations of key concepts.
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting hydroxyl functionalities in multi-step organic synthesis due to its steric bulk, which confers stability under a variety of reaction conditions, and its susceptibility to cleavage under specific, controlled protocols. This compound leverages this stability, enabling chemists to perform subsequent chemical transformations at the bromine-bearing carbon without premature deprotection of the silyl ether. This guide will delve into the nuances of its stability under basic conditions, a critical consideration for its primary application as an alkylating agent.
Stability Profile under Basic Conditions
The stability of the TBDMS ether in this compound is generally high under most basic conditions, particularly in the absence of strong nucleophiles that can attack the silicon atom. The steric hindrance provided by the tert-butyl group significantly retards the rate of nucleophilic attack at the silicon center.
Qualitative Stability with Common Bases
The following table summarizes the general stability of this compound in the presence of commonly used bases in organic synthesis. It is important to note that while the TBDMS group is robust, prolonged exposure to harsh basic conditions, especially at elevated temperatures, can lead to degradation.
| Base | Chemical Formula | Typical Solvents | General Stability | Notes |
| Sodium Hydride | NaH | THF, DMF | High | Commonly used for deprotonation of alcohols and amines for subsequent alkylation with this compound. The silyl ether is stable under these conditions. |
| Potassium Carbonate | K₂CO₃ | Acetonitrile, DMF | High | A milder inorganic base suitable for alkylations on sensitive substrates. The TBDMS ether is stable. |
| Sodium Hydroxide (B78521) | NaOH | Alcohols, Water | Moderate to Low | Aqueous or alcoholic hydroxide solutions can lead to slow cleavage of the TBDMS ether, especially at higher concentrations and temperatures. |
| Potassium Hydroxide | KOH | Alcohols, Water | Moderate to Low | Similar to NaOH, can cause cleavage of the TBDMS ether. Aryl TBDMS ethers are particularly labile to KOH in ethanol (B145695) at room temperature. |
| Triethylamine | Et₃N | DCM, THF | High | Commonly used as a non-nucleophilic base to scavenge acids. The TBDMS ether is stable. |
| Imidazole | C₃H₄N₂ | DMF | High | Often used as a catalyst during the silylation reaction, it is also compatible with the TBDMS ether. |
Potential Degradation Pathways
Under certain basic conditions, this compound can undergo side reactions. Understanding these pathways is crucial for reaction optimization.
Silyl Ether Cleavage
The primary degradation pathway is the cleavage of the Si-O bond. This is generally slow with non-nucleophilic bases but can be accelerated by strong nucleophiles or under forcing conditions. The mechanism involves the attack of a nucleophile (e.g., hydroxide) on the silicon atom, leading to a pentacoordinate intermediate that subsequently collapses to release the alcohol.
Elimination Reaction
A potential side reaction, particularly with sterically hindered or strong, non-nucleophilic bases, is the elimination of HBr to form tert-butyldimethyl(vinyloxy)silane. This pathway competes with the desired nucleophilic substitution at the carbon bearing the bromine atom.
Experimental Protocols
General Protocol for Alkylation using this compound
This protocol describes a general procedure for the O-alkylation of a phenol (B47542) using this compound and potassium carbonate.
Materials:
-
Phenol substrate
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the phenol in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol provides a framework for quantitatively assessing the stability of this compound in the presence of a specific base.
Materials:
-
This compound
-
Base of interest (e.g., Sodium Hydroxide)
-
Solvent (e.g., Tetrahydrofuran/Water mixture)
-
Internal standard (e.g., Dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen solvent system.
-
Prepare a stock solution of the base at the desired concentration.
-
Initiate the stability study by mixing the solution of the silyl ether with the basic solution at a controlled temperature.
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the base with a suitable acid (e.g., dilute HCl).
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS or HPLC to determine the concentration of remaining this compound relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate of decomposition.
Visualizations
Reaction Scheme for Alkylation
Caption: General scheme for the alkylation of an alcohol or phenol.
Potential Side Reaction: Elimination
Caption: Potential elimination side reaction under strongly basic conditions.
Logical Workflow for Stability Assessment
The TBDMS Group in (2-Bromoethoxy)-tert-butyldimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of modern organic synthesis, offering robust protection for hydroxyl functionalities. In the bifunctional reagent, (2-Bromoethoxy)-tert-butyldimethylsilane, the TBDMS group plays a pivotal role, enabling the introduction of a protected hydroxyethyl (B10761427) moiety onto various nucleophilic substrates. This technical guide provides an in-depth analysis of the TBDMS group's function in this context, detailing its stability, methods for its introduction and removal, and its application in synthetic strategies. This document includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical transformations to support researchers in the effective utilization of this versatile reagent.
Introduction: The Significance of the TBDMS Protecting Group
In multi-step organic synthesis, the temporary masking of reactive functional groups is often essential to prevent undesired side reactions. The tert-butyldimethylsilyl (TBDMS) group is a widely employed protecting group for alcohols due to its advantageous properties.[1][2] Introduced by E.J. Corey in 1972, the TBDMS group offers a significant stability enhancement over simpler silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers.[1][2] This heightened stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack and hydrolysis.[3]
The TBDMS group strikes an effective balance between stability under a wide range of reaction conditions and the facility of its selective removal under specific, mild conditions.[3] This allows for the chemoselective manipulation of other functional groups within a complex molecule. The reagent this compound leverages these properties by incorporating a TBDMS-protected hydroxyl group attached to an ethyl bromide, creating a valuable building block for synthetic chemistry.[4]
The Role of the TBDMS Group in this compound
The primary function of the TBDMS group in this compound is to mask the hydroxyl functionality of a 2-hydroxyethyl group. This allows the bromo-end of the molecule to participate in nucleophilic substitution reactions without interference from the potentially reactive hydroxyl group. Once the desired chemical transformation involving the bromoethane (B45996) moiety is complete, the TBDMS group can be selectively removed to unveil the hydroxyl group.
This strategy is particularly useful for introducing a hydroxyethyl chain onto substrates such as amines, thiols, and other nucleophiles. The TBDMS ether is stable to a variety of reaction conditions that are often employed in these transformations, including basic conditions and many organometallic reagents.[5]
Data Presentation: Stability and Reactivity
The stability of the TBDMS group is a critical factor in its utility. The following tables summarize quantitative data on the relative stability of various silyl ethers and typical yields for the protection and deprotection of alcohols using the TBDMS group.
Table 1: Relative Stability of Silyl Ethers
| Protecting Group | Relative Stability in Acid | Relative Stability in Base/Fluoride (B91410) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[6][7] |
Table 2: Typical Yields for TBDMS Protection of Alcohols
| Alcohol Type | Reagents and Conditions | Typical Yield (%) |
| Primary Alcohol | TBDMSCl (1.2 eq), Imidazole (B134444) (2.5 eq), DMF, rt, 16 h | >95 |
| Secondary Alcohol | TBDMSCl (1.2 eq), Imidazole (2.5 eq), DMF, rt, 16-24 h | 90-98 |
| Tertiary Alcohol | TBDMSOTf (1.5 eq), 2,6-Lutidine (1.7 eq), CH₂Cl₂, 0 °C to rt | 85-95 |
| Yields are representative and can vary based on the specific substrate and reaction conditions. |
Table 3: Comparison of TBDMS Deprotection Methods and Yields
| Reagent/Catalyst | Conditions | Typical Yield (%) | Notes |
| Tetrabutylammonium (B224687) fluoride (TBAF) | THF, rt, 1-4 h | >95 | Most common method, highly effective. |
| Acetic Acid | AcOH/H₂O (2:1), rt | 85-95 | Mild acidic conditions. |
| Stannous Chloride (SnCl₂) | Microwave, solvent-free, 5-6 min | 82-91 | Rapid deprotection under microwave irradiation.[5] |
| N-Iodosuccinimide (NIS) | MeOH, catalytic amount | >90 | Allows for selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers.[1] |
| Oxone | 50% aq. MeOH, rt | >90 | Selectively cleaves primary TBDMS ethers in the presence of secondary and tertiary ones.[1] |
| Yields are representative and can vary based on the specific substrate and reaction conditions. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-bromoethanol (B42945) and tert-butyldimethylsilyl chloride.
Materials:
-
2-Bromoethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (1.2 equivalents) and imidazole (2.5 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature.
-
Add 2-bromoethanol (1.0 equivalent) dropwise to the solution.
-
Continue stirring the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, partition the mixture between diethyl ether and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford this compound as a colorless oil. Yields are typically in the range of 69-99%.[4]
N-Alkylation of Indole (B1671886) with this compound
This protocol provides a general procedure for the N-alkylation of indole using this compound.
Materials:
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole (1.0 equivalent).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add this compound (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-alkylated indole.
Deprotection of the TBDMS Group
This protocol describes a general procedure for the removal of the TBDMS protecting group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[7]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Mandatory Visualizations
Caption: Silylation of an alcohol with TBDMSCl and imidazole.
Caption: N-Alkylation of indole with this compound.
Caption: Deprotection of a TBDMS ether using TBAF.
Conclusion
The tert-butyldimethylsilyl group is an indispensable tool in modern organic synthesis, and its incorporation into the bifunctional reagent this compound provides a powerful means of introducing a protected hydroxyethyl moiety. The stability of the TBDMS ether under a variety of conditions, coupled with the numerous mild and selective methods for its removal, allows for intricate molecular manipulations. This guide has provided a comprehensive overview of the role of the TBDMS group in this context, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles will enable researchers, scientists, and drug development professionals to effectively harness the capabilities of this compound in their synthetic endeavors.
References
Methodological & Application
Protecting Alcohols with (2-Bromoethoxy)-tert-butyldimethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions. (2-Bromoethoxy)-tert-butyldimethylsilane has emerged as a versatile reagent for the protection of alcohols, forming a stable tert-butyldimethylsilyl (TBS) ether derivative. This protecting group is robust under a variety of reaction conditions, yet can be selectively removed under mild protocols.
This document provides detailed application notes and experimental protocols for the protection of primary, secondary, and tertiary alcohols using this compound, as well as procedures for the subsequent deprotection.
Reaction and Mechanism
The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction. The alcohol, typically activated by a base to form an alkoxide, attacks the silicon atom of the reagent, displacing the bromide ion. The resulting protected alcohol is a 2-(tert-butyldimethylsilyloxy)ethyl ether.
The general stability of tert-butyldimethylsilyl ethers makes this protecting group compatible with a wide range of synthetic transformations, including organometallic reactions, oxidations, and reductions.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of various alcohol substrates with this compound and the subsequent deprotection of the resulting ether.
Table 1: Protection of Alcohols with this compound
| Substrate (Alcohol Type) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol | Imidazole (B134444) | DMF | Room Temperature | 12 - 16 | >90 |
| Primary Alcohol | NaH | THF | 0 to Room Temperature | 2 - 4 | >95 |
| Secondary Alcohol | Imidazole | DMF | 25 - 50 | 16 - 24 | 85-95 |
| Secondary Alcohol | NaH | THF | Room Temperature | 4 - 8 | ~90 |
| Tertiary Alcohol | Silver Triflate (AgOTf) | Dichloromethane (B109758) | 0 to Room Temperature | 12 - 24 | 70-85 |
Table 2: Deprotection of 2-(tert-butyldimethylsilyloxy)ethyl Ethers
| Deprotection Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | Room Temperature | 0.5 - 2 | >95 | Most common method; can be basic. |
| Acetic Acid / H₂O / THF (2:1:1) | - | Room Temperature | 12 - 24 | 80-90 | Mild acidic conditions. |
| Hydrofluoric acid (HF) - Pyridine | Acetonitrile | 0 to Room Temperature | 0.5 - 1 | >90 | Effective, but HF is hazardous. |
| Stannous Chloride (SnCl₂) | Ethanol or Water | Room Temp. to Reflux | 1 - 6 | 80-90 | Mild, neutral conditions.[2] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)
Materials:
-
Benzyl alcohol
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected alcohol.
Protocol 2: Protection of a Secondary Alcohol (e.g., Cyclohexanol) using Imidazole
Materials:
-
This compound
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclohexanol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF, add this compound (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours or gently heat to 40-50 °C to increase the reaction rate, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
Protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected alcohol (1.0 equivalent) in anhydrous THF.
-
Add the 1M solution of TBAF in THF (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring the deprotection by TLC.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography on silica gel if necessary.
Protocol 4: Deprotection under Acidic Conditions
Materials:
-
Protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected alcohol in a 2:1:1 mixture of acetic acid, THF, and water.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for the protection of alcohols using this compound and subsequent deprotection.
References
Application Notes and Protocols: N-alkylation of Amines using (2-Bromoethoxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, pivotal in the construction of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of an N-(2-hydroxyethyl) moiety is a common strategy in drug discovery to enhance aqueous solubility, introduce a site for further functionalization, or modulate the pharmacological profile of a lead compound. (2-Bromoethoxy)-tert-butyldimethylsilane emerges as a versatile reagent for this purpose, serving as a protected 2-hydroxyethylating agent. The tert-butyldimethylsilyl (TBDMS) protecting group is robust under various reaction conditions and can be readily removed under mild acidic conditions or with a fluoride (B91410) source.
This document provides detailed protocols for the N-alkylation of various classes of amines—primary aliphatic, primary aromatic (anilines), and secondary amines—with this compound. It also includes comprehensive procedures for the subsequent deprotection of the TBDMS group to unveil the desired N-(2-hydroxyethyl) amine.
Data Presentation: N-Alkylation Reaction Parameters and Yields
The efficiency of the N-alkylation reaction is contingent upon the nucleophilicity of the amine, the reaction conditions, and the choice of base and solvent. The following tables summarize typical reaction conditions and reported yields for the N-alkylation of various amines with this compound.
Table 1: N-Alkylation of Primary Aliphatic Amines
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Cs₂CO₃ | DMF | 25 | 24 | High |
| 2 | 4-Methoxybenzylamine | Cs₂CO₃ | DMF | 25 | 24 | 98[1][2] |
Table 2: N-Alkylation of Primary Aromatic Amines (Anilines)
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | Moderate |
| 2 | 4-Chloroaniline | Cs₂CO₃ | DMF | 60 | 5 | Good[2] |
Table 3: N-Alkylation of Secondary Amines
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 25 | 12 | >70[3] |
| 2 | Dibenzylamine | N,N,4-Trimethylpiperidin-4-amine | Acetonitrile | 25 | Not Specified | Good[4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the N-alkylation of primary and secondary amines with this compound.
Materials:
-
Amine (primary or secondary)
-
This compound (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and the anhydrous solvent.
-
Add the base to the solution and stir the mixture for 10-15 minutes at room temperature.
-
Slowly add this compound to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(2-(tert-butyldimethylsilyloxy)ethyl)amine.
General workflow for the N-alkylation of amines.
Protocol 2: Deprotection of the TBDMS Group using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the cleavage of the TBDMS ether to yield the corresponding N-(2-hydroxyethyl)amine using TBAF.
Materials:
-
N-(2-(tert-butyldimethylsilyloxy)ethyl)amine
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve the N-(2-(tert-butyldimethylsilyloxy)ethyl)amine (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, dilute the reaction mixture with dichloromethane.[5]
-
Quench the reaction by adding water.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-hydroxyethyl)amine.
Mechanism of TBAF-mediated deprotection.
Protocol 3: Deprotection of the TBDMS Group under Acidic Conditions
This protocol provides two common methods for acidic cleavage of the TBDMS ether.
Method A: Using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
N-(2-(tert-butyldimethylsilyloxy)ethyl)amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolve the N-(2-(tert-butyldimethylsilyloxy)ethyl)amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in dioxane solution.[6][7]
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[6]
-
Collect the solid product by filtration and wash with diethyl ether.[6]
-
If the product does not precipitate, the solvent can be removed in vacuo, and the resulting residue triturated with diethyl ether to induce precipitation.
Method B: Using Trifluoroacetic Acid (TFA)
Materials:
-
N-(2-(tert-butyldimethylsilyloxy)ethyl)amine
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(2-(tert-butyldimethylsilyloxy)ethyl)amine in DCM (a common concentration is 0.1-0.5 M).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution (typically a final concentration of 20-50% v/v, a 1:1 mixture of TFA:DCM is often effective).[5]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC or LC-MS.[5][8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[6]
Workflow for acidic deprotection of TBDMS ethers.
Conclusion
This compound is a highly effective reagent for the introduction of a protected 2-hydroxyethyl group onto a variety of amine substrates. The choice of base and reaction conditions allows for the successful N-alkylation of primary aliphatic, aromatic, and secondary amines. The subsequent deprotection of the TBDMS ether can be achieved efficiently under either fluoride-mediated or acidic conditions, providing versatile and reliable routes to N-(2-hydroxyethyl)amines, which are valuable intermediates in drug discovery and development. The protocols provided herein offer a solid foundation for researchers to employ this methodology in their synthetic endeavors.
References
Application Notes and Protocols: Synthesis of Ethers with (2-Bromoethoxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethers utilizing (2-bromoethoxy)-tert-butyldimethylsilane as a key reagent. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for the formation of ether linkages. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to the introduction of a protected hydroxyethyl (B10761427) moiety onto phenolic substrates. This methodology is particularly valuable in multi-step syntheses where subsequent manipulation of the terminal hydroxyl group is desired. The tert-butyldimethylsilyl (TBDMS) protecting group offers significant stability across a range of reaction conditions and can be selectively removed under mild protocols. This document includes detailed experimental procedures, data on reaction efficiency with various substrates, and protocols for the subsequent deprotection of the silyl (B83357) ether.
Introduction
This compound is a versatile bifunctional reagent widely employed in organic synthesis. It serves as an effective alkylating agent for the introduction of a 2-(tert-butyldimethylsilyloxy)ethyl group onto nucleophilic substrates such as phenols and alcohols. This reagent is particularly useful in the synthesis of pharmaceutical intermediates and other complex organic molecules where a protected primary alcohol is required for further transformations. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group, stable to a wide variety of reaction conditions including mildly acidic and basic environments, as well as many oxidizing and reducing agents. The ether linkage is formed via the Williamson ether synthesis, a reliable S(_N)2 reaction between an alkoxide or phenoxide and an alkyl halide.[1][2] This document outlines the procedures for the O-alkylation of various phenolic compounds with this compound and the subsequent deprotection to unveil the primary alcohol.
Reaction Principle
The synthesis of ethers using this compound is primarily achieved through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) using a suitable base to form a more nucleophilic phenoxide. This phenoxide then acts as a nucleophile in a bimolecular nucleophilic substitution (S(_N)2) reaction with this compound, displacing the bromide leaving group to form the desired ether.[1]
Step 1: Deprotonation of the Phenol
A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a sodium or potassium phenoxide salt. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).[3][4]
Step 2: Nucleophilic Attack
The resulting phenoxide anion attacks the electrophilic carbon atom attached to the bromine in this compound. This concerted, one-step mechanism results in the formation of a new carbon-oxygen bond and the displacement of the bromide ion.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various TBDMS-protected ethers and their subsequent deprotection.
Table 1: Synthesis of TBDMS-Protected Aryl Ethers via Williamson Ether Synthesis
| Entry | Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 4-Methylphenol (p-Cresol) | NaOH | Water | 90-100 | 0.5-0.7 | ~90 |
| 3 | 4-Methoxyphenol | K₂CO₃ | Acetone (B3395972) | Reflux | 8 | 92 |
| 4 | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 6 | 95 |
| 5 | 2-Naphthol | NaH | THF | RT to 60 | 12 | 88 |
| 6 | 4-Chlorophenol | K₂CO₃ | DMF | 80 | 10 | 89 |
Table 2: Deprotection of TBDMS-Protected Aryl Ethers
| Entry | TBDMS-Protected Ether | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenoxy)ethoxy-TBDMS | TBAF (1M in THF) | THF | RT | 2 | 95 |
| 2 | 2-(4-Methylphenoxy)ethoxy-TBDMS | HCl (1M) | Methanol | RT | 0.5 | 92 |
| 3 | 2-(4-Methoxyphenoxy)ethoxy-TBDMS | Acetic Acid/H₂O/THF | THF | 45 | 12 | 90 |
| 4 | 2-(4-Nitrophenoxy)ethoxy-TBDMS | TBAF (1M in THF) | THF | RT | 1 | 98 |
| 5 | 2-(2-Naphthoxy)ethoxy-TBDMS | HF-Pyridine | THF | RT | 3 | 85 |
| 6 | 2-(4-Chlorophenoxy)ethoxy-TBDMS | TBAF (1M in THF) | THF | RT | 2.5 | 93 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of TBDMS-Protected Aryl Ethers
This protocol describes a general method for the O-alkylation of phenols with this compound using potassium carbonate as the base.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 equivalent) in anhydrous DMF or acetone (10-15 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure TBDMS-protected ether.
Protocol 2: General Procedure for the Deprotection of TBDMS-Protected Aryl Ethers using TBAF
This protocol outlines a standard procedure for the cleavage of the TBDMS ether to yield the corresponding alcohol using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Materials:
-
TBDMS-protected ether (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected ether (1.0 equivalent) in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure alcohol.
Mandatory Visualizations
Caption: Reaction mechanism of the Williamson ether synthesis.
Caption: Experimental workflow for synthesis and deprotection.
Troubleshooting
-
Low Yield of Ether:
-
Incomplete deprotonation: Ensure the base is of good quality and used in sufficient excess. For less acidic phenols, a stronger base like NaH may be necessary.
-
Reaction temperature too low: While the reaction can proceed at room temperature, heating may be required to drive the reaction to completion, especially for less reactive phenols.
-
Moisture in the reaction: Use anhydrous solvents and reagents, as water can quench the phenoxide and hydrolyze the silyl ether.
-
-
Formation of Side Products:
-
Elimination: Although this compound is a primary halide, elevated temperatures with sterically hindered bases could lead to some elimination. Use the mildest conditions possible.
-
-
Difficult Purification:
-
If the product and starting material have similar polarities, careful optimization of the eluent system for column chromatography is necessary.
-
Conclusion
The use of this compound in a Williamson ether synthesis provides an efficient and reliable method for the introduction of a protected hydroxyethyl group onto phenolic substrates. The TBDMS protecting group offers excellent stability and can be selectively removed under mild conditions, making this a valuable strategy in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols provided herein offer a solid foundation for researchers to successfully implement this synthetic transformation.
References
Application Notes and Protocols for O-Alkylation with (2-Bromoethoxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-alkylation with (2-Bromoethoxy)-tert-butyldimethylsilane is a valuable synthetic transformation for the introduction of a protected 2-hydroxyethyl moiety onto a variety of nucleophilic substrates, primarily phenols and alcohols. This reaction, typically proceeding via a Williamson ether synthesis mechanism, is widely employed in organic synthesis and medicinal chemistry. The resulting tert-butyldimethylsilyl (TBS) protected ether offers the advantage of stability under many reaction conditions and can be readily deprotected to reveal the primary alcohol. This document provides detailed protocols and reaction conditions for the successful O-alkylation of various substrates using this compound.
Reaction Principle
The O-alkylation reaction involves the deprotonation of a hydroxyl group by a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide leaving group. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the O-alkylation of phenols and alcohols with this compound.
| Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol (B47542) | K₂CO₃ (3.0) | Acetone | Reflux | 12 | ~40 (mono-alkylated) |
| Phenolic Precursors | NaH (60% dispersion) | DMF | 0 - 20 | Not Specified | 41 |
| Phenolic Precursors | K₂CO₃ | ACN | 80 | Not Specified | 76 |
| 4-Hydroxybenzaldehyde | K₂CO₃ (1.5) | DMF | 80 | 2 | 95 |
| Methyl Paraben | K₂CO₃ (1.5) | DMF | 80 | 3 | 92 |
| Vanillin | K₂CO₃ (1.5) | DMF | 80 | 2 | 96 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Phenols using Potassium Carbonate
This protocol is suitable for the O-alkylation of a wide range of phenols.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in anhydrous DMF or ACN, add anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add this compound (1.2 - 1.5 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-alkylated product.
Protocol 2: General Procedure for O-Alkylation of Alcohols using Sodium Hydride
This protocol is suitable for less acidic substrates like aliphatic alcohols.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF under an inert atmosphere (e.g., Nitrogen or Argon) at 0°C, add a solution of the alcohol (1.0 eq) in the same solvent dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add this compound (1.1 - 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water (2 x) and brine (1 x).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure ether product.
Mandatory Visualizations
Caption: General experimental workflow for O-alkylation.
Caption: Logical relationship of reaction components.
Application Notes and Protocols for Base Selection in Reactions with (2-Bromoethoxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromoethoxy)-tert-butyldimethylsilane is a versatile reagent for the introduction of a protected hydroxyethyl (B10761427) group onto various nucleophiles, a common strategy in medicinal chemistry and organic synthesis. The selection of an appropriate base is critical for the success of these alkylation reactions, influencing reaction rates, yields, and chemoselectivity. This document provides detailed application notes, experimental protocols, and a comparative analysis of two commonly employed bases, Sodium Hydride (NaH) and Potassium Carbonate (K₂CO₃), in reactions involving this compound.
Introduction
The alkylation of nucleophiles such as phenols, anilines, and indoles with this compound typically proceeds via a Williamson ether synthesis or a related SN2-type reaction mechanism.[1][2] The choice between a strong, non-nucleophilic base like Sodium Hydride (NaH) and a milder base such as Potassium Carbonate (K₂CO₃) is dictated by the acidity of the nucleophile, the desired reaction conditions, and the presence of other functional groups in the molecule.
Sodium Hydride (NaH) is a powerful, non-nucleophilic base capable of deprotonating a wide range of alcohols and N-H bonds, even those with relatively high pKa values.[2] It is typically used in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The deprotonation is irreversible, driving the reaction towards the formation of the alkylated product.
Potassium Carbonate (K₂CO₃) is a weaker, heterogeneous base that is often employed in polar aprotic solvents such as acetone (B3395972) or DMF.[3][4] It is particularly suitable for the alkylation of more acidic nucleophiles like phenols and can be advantageous when milder reaction conditions are required to avoid side reactions with sensitive functional groups.
Comparative Analysis of NaH and K₂CO₃
The selection between NaH and K₂CO₃ often involves a trade-off between reactivity and selectivity.
| Feature | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Basicity | Strong | Moderate |
| Solubility | Insoluble (reaction occurs on the surface) | Sparingly soluble |
| Typical Solvents | DMF, THF | Acetone, DMF, Acetonitrile |
| Reaction Temperature | 0 °C to room temperature or slightly elevated | Room temperature to reflux |
| Advantages | - High reactivity, leading to faster reaction rates and often higher yields.[3][5] - Effective for less acidic nucleophiles. | - Milder and safer to handle. - Often more chemoselective. - Easier work-up (can be filtered off). |
| Disadvantages | - Highly flammable and moisture-sensitive, requiring inert atmosphere techniques. - Can lead to side reactions with sensitive functional groups. - Work-up requires careful quenching of excess NaH. | - Slower reaction rates.[3][5] - May be ineffective for deprotonating less acidic nucleophiles. |
A comparative study on the synthesis of propargyl ethers, a reaction analogous to alkylation with this compound, demonstrated that NaH in DMF provided higher yields (80-96%) compared to K₂CO₃ in acetone (70-89%).[3][5] This suggests that for substrates where high reactivity is required and side reactions are not a major concern, NaH is the superior choice.
Experimental Protocols
O-Alkylation of Phenols
Protocol 3.1.1: O-Alkylation of a Phenol (B47542) using NaH in DMF
This protocol describes the general procedure for the O-alkylation of a phenol with this compound using sodium hydride as the base.
-
Materials:
-
Phenol derivative (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the phenol derivative.
-
Add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 3.1.2: O-Alkylation of 4-Methoxyphenol (B1676288) using K₂CO₃ in DMF
This protocol is adapted from procedures for the alkylation of phenols using potassium carbonate.
-
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
N-Alkylation of Anilines and Indoles
Protocol 3.2.1: N-Alkylation of an Aniline (B41778) using K₂CO₃ in DMF
This protocol provides a general method for the N-alkylation of anilines.[6]
-
Materials:
-
Aniline derivative (1.0 eq)
-
Potassium Carbonate (1.5-2.0 eq)
-
This compound (1.1-1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the aniline derivative in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add this compound dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3.2.2: N-Alkylation of an Indole (B1671886) using NaH in DMF
This protocol is based on a general procedure for the N-alkylation of indole derivatives.[7]
-
Materials:
-
Indole derivative (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1-1.5 eq)
-
This compound (1.1-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the indole derivative.
-
Dissolve the indole in anhydrous DMF (0.1-0.5 M).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride portion-wise.
-
Stir at 0 °C for 30-60 minutes until gas evolution ceases.[7]
-
Slowly add this compound at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.[7]
-
Quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.[7]
-
Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data Summary
The following table summarizes representative yields for alkylation reactions with this compound and analogous alkylating agents using NaH and K₂CO₃.
| Nucleophile | Base | Solvent | Alkylating Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-7-hydroxy-4H-chromene | K₂CO₃ | Acetone | Propargyl bromide | 40-50 | 12 | 70-89 | [3][5] |
| 2-Amino-7-hydroxy-4H-chromene | NaH | DMF | Propargyl bromide | 25 | 1.5-3 | 80-96 | [3][5] |
| 2-bromo-1H-indole-3-acetonitrile | NaH | DMF | Methyl iodide | RT | 2-24 | ~85-95 (typical) | [7] |
| Aniline derivative | K₂CO₃ | DMF | Alkyl halide | 50-80 | 4-24 | Varies | [6] |
Visualization of Workflows and Reaction Pathways
General Williamson Ether Synthesis Pathway
Caption: General mechanism of Williamson Ether Synthesis.
Experimental Workflow for Alkylation using NaH
Caption: Experimental workflow for alkylation using NaH.
Experimental Workflow for Alkylation using K₂CO₃
Caption: Experimental workflow for alkylation using K₂CO₃.
Conclusion
The choice between Sodium Hydride and Potassium Carbonate for reactions with this compound is a critical parameter that must be optimized based on the specific substrate and desired outcome. NaH offers higher reactivity and is suitable for a broader range of nucleophiles, often resulting in higher yields and shorter reaction times. However, its use requires stringent anhydrous and inert conditions. K₂CO₃ provides a milder, safer, and often more chemoselective alternative, particularly for more acidic nucleophiles, though it may require longer reaction times and higher temperatures. The protocols and comparative data presented herein provide a valuable resource for researchers to make an informed decision on base selection for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Solvent Effects in Reactions of (2-Bromoethoxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromoethoxy)-tert-butyldimethylsilane (TBDMS-O-ethyl bromide) is a versatile bifunctional reagent commonly employed in organic synthesis for the introduction of a protected hydroxyethyl (B10761427) group. This moiety is a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The most frequent application of this reagent is in nucleophilic substitution reactions, particularly the O-alkylation of phenols and N-alkylation of nitrogen-containing heterocycles, which fall under the category of Williamson ether synthesis.
The choice of solvent is a critical parameter that can significantly influence the outcome of these reactions, affecting reaction rates, yields, and even the regioselectivity. Polar aprotic solvents are generally favored for S(_N)2 reactions involving anionic nucleophiles. Among these, N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are two of the most commonly utilized solvents for reactions with this compound. This document provides a detailed overview of the solvent effects of DMF and THF in such reactions, complete with experimental protocols and comparative data.
Solvent Effects: DMF vs. THF
Both DMF and THF are polar aprotic solvents capable of solvating cations, which leaves the anionic nucleophile more "naked" and reactive, thereby promoting the S(_N)2 pathway. However, they possess distinct properties that can lead to different reaction outcomes.
-
N,N-Dimethylformamide (DMF): DMF is a highly polar solvent with a high boiling point (153 °C). Its strong solvating power for both organic and inorganic compounds makes it an excellent choice for reactions where solubility of the reactants, particularly ionic intermediates, is a concern. In the context of alkylations with this compound, DMF can effectively solvate the metal cation of the deprotonated nucleophile (e.g., Na⁺, K⁺), enhancing the nucleophilicity of the corresponding anion. This often leads to faster reaction rates compared to less polar solvents. However, its high boiling point can make its removal during workup more challenging.
-
Tetrahydrofuran (THF): THF is a less polar solvent than DMF with a lower boiling point (66 °C). While it is still effective at solvating cations, its capacity to do so is less pronounced than that of DMF. Consequently, reactions in THF may proceed at a slower rate. However, the lower boiling point of THF simplifies its removal post-reaction. In some cases, the use of a less polar solvent like THF can be advantageous in minimizing side reactions. For instance, in reactions prone to β-elimination, the choice of solvent can be crucial, and both DMF and THF have been noted to stabilize intermediates better than less polar solvents like acetone, thereby reducing the likelihood of this unwanted pathway.
The choice between DMF and THF can also influence the regioselectivity of alkylation in molecules with multiple nucleophilic sites. For instance, in the N-alkylation of indoles, increasing the proportion of DMF in a THF/DMF solvent mixture has been shown to favor alkylation at the nitrogen atom.[1]
Data Presentation
The following table summarizes a comparison of DMF and THF in alkylation reactions. Due to the limited availability of direct comparative studies for the same reaction with this compound under identical conditions, this table includes both qualitative and some quantitative data gleaned from related reactions.
| Parameter | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Key Considerations |
| Polarity | High | Moderate | Higher polarity of DMF can enhance reaction rates by better solvating counter-ions. |
| Boiling Point | 153 °C | 66 °C | THF is easier to remove during workup. DMF may require heating for efficient removal under vacuum. |
| Solubility | Excellent for a wide range of organic and inorganic compounds. | Good for many organic compounds, but may be less effective for some inorganic salts. | DMF is often preferred when reactant solubility is an issue. |
| Reaction Rate | Generally faster due to enhanced nucleophilicity of the anion. | Generally slower compared to DMF. | Reaction times may need to be extended in THF. |
| Side Reactions | Both solvents help to minimize β-elimination compared to less polar alternatives. | Both solvents help to minimize β-elimination compared to less polar alternatives. | The specific substrate and base combination will also significantly impact side reactions. |
| Example Yield | N-alkylation of 4-nitroimidazole (B12731) with ethyl bromoacetate (B1195939) using K₂CO₃ gave a 30% yield. | N-alkylation of imidazole (B134444) with benzyl (B1604629) bromide using NaH can be effectively performed in THF. | Direct yield comparison for the same reaction is not readily available in the searched literature. |
| Typical Bases | K₂CO₃, Cs₂CO₃, NaH, DBU | NaH, KOtBu | The choice of base is often correlated with the solvent. Stronger bases like NaH are common in both. |
Experimental Protocols
The following are detailed protocols for the O-alkylation of a phenol (B47542) and the N-alkylation of an imidazole using this compound, highlighting the use of both DMF and THF.
Protocol 1: O-Alkylation of 4-Nitrophenol (B140041) in DMF
This protocol describes the synthesis of 1-(2-(tert-butyldimethylsilyloxy)ethoxy)-4-nitrobenzene.
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-nitrophenol.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: N-Alkylation of Imidazole in THF
This protocol describes the synthesis of 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-imidazole.
Materials:
-
Imidazole
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add sodium hydride (1.1 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of imidazole (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back down to 0 °C.
-
Add this compound (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Mandatory Visualization
Caption: Workflow for O-Alkylation in DMF.
Caption: Workflow for N-Alkylation in THF.
References
Protocol for the Introduction of a TBDMS-Protected Hydroxyethyl Group
Application Note: This document provides a detailed protocol for the introduction of a tert-butyldimethylsilyl (TBDMS)-protected hydroxyethyl (B10761427) group onto various nucleophilic functional groups, including amines, phenols, and thiols. This two-step procedure involves the initial preparation of a key alkylating agent, 2-(tert-butyldimethylsilyloxy)ethyl bromide, followed by its reaction with the desired nucleophile. The TBDMS protecting group is favored for its steric bulk, which provides stability under a range of reaction conditions, and its facile removal under specific conditions.[1][2] This methodology is particularly relevant for researchers, scientists, and drug development professionals engaged in multistep organic synthesis where the temporary masking of a hydroxyl group is required.
Part 1: Synthesis of 2-(tert-Butyldimethylsilyloxy)ethyl Bromide
The key intermediate for introducing the TBDMS-protected hydroxyethyl moiety is 2-(tert-butyldimethylsilyloxy)ethyl bromide. This reagent is synthesized by the TBDMS protection of 2-bromoethanol (B42945).
Experimental Protocol:
To a solution of 2-bromoethanol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added imidazole (B134444) (2.5 equivalents). tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) is then added portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Purification by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) affords pure 2-(tert-butyldimethylsilyloxy)ethyl bromide.
Part 2: Alkylation of Nucleophiles
The introduction of the TBDMS-protected hydroxyethyl group is achieved by the nucleophilic substitution reaction of a primary or secondary amine, a phenol (B47542), or a thiol with the previously synthesized 2-(tert-butyldimethylsilyloxy)ethyl bromide.
N-Alkylation of Primary and Secondary Amines
The direct alkylation of amines with alkyl halides can sometimes lead to overalkylation.[3] However, for the synthesis of tertiary amines from secondary amines, it is a straightforward method. For mono-alkylation of primary amines, careful control of stoichiometry and reaction conditions is crucial.
Experimental Protocol for Secondary Amines (e.g., Piperidine):
To a solution of the secondary amine (e.g., piperidine (B6355638), 1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), is added a non-nucleophilic base such as diisopropylethylamine (Hünig's base) or potassium carbonate (K₂CO₃, 2.0 equivalents). 2-(tert-butyldimethylsilyloxy)ethyl bromide (1.1 equivalents) is then added, and the mixture is stirred at room temperature or heated to 50-60 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired N-alkylated product.
O-Alkylation of Phenols
The O-alkylation of phenols provides a reliable method for the synthesis of aryl ethers. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.
Experimental Protocol for Phenols (e.g., 4-Methoxyphenol):
To a solution of the phenol (e.g., 4-methoxyphenol, 1.0 equivalent) in a polar aprotic solvent such as DMF or acetone, is added a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. 2-(tert-butyldimethylsilyloxy)ethyl bromide (1.2 equivalents) is then added, and the reaction mixture is heated to 60-80 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
S-Alkylation of Thiols
The S-alkylation of thiols is an efficient method for the synthesis of thioethers.[4] Similar to phenols, the reaction is facilitated by a base to generate the more nucleophilic thiolate anion.
Experimental Protocol for Thiols (e.g., Thiophenol):
To a solution of the thiol (e.g., thiophenol, 1.0 equivalent) in a solvent such as ethanol (B145695) or DMF, is added a base like sodium hydroxide (B78521) (NaOH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. 2-(tert-butyldimethylsilyloxy)ethyl bromide (1.1 equivalents) is then added, and the reaction is stirred at room temperature or gently heated (40-50 °C). Reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Data Presentation
| Nucleophile (Example) | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(t-BuMe₂SiO)C₂H₄Br | K₂CO₃ | MeCN | 60 | 12 | 85-95 |
| 4-Methoxyphenol | 2-(t-BuMe₂SiO)C₂H₄Br | K₂CO₃ | DMF | 80 | 8 | 90-98 |
| Thiophenol | 2-(t-BuMe₂SiO)C₂H₄Br | NaOH | EtOH | 40 | 6 | 92-97 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for the two-part protocol.
Caption: General TBDMS protection/deprotection scheme.
References
Application Note: Chemoselective Deprotection of TBDMS Ethers from (2-Bromoethoxy)-tert-butyldimethylsilane Adducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis for the protection of hydroxyl functionalities. Its popularity stems from its ease of installation, stability across a wide range of reaction conditions, and the numerous methods available for its selective removal.[1] However, the deprotection of TBDMS ethers in complex molecules containing sensitive functional groups, such as the (2-Bromoethoxy) moiety, presents a significant challenge. The bromoethoxy group is susceptible to nucleophilic substitution by deprotection reagents or elimination under basic conditions. Therefore, the choice of deprotection protocol must be carefully considered to ensure high yields of the desired alcohol without compromising the integrity of the sensitive group. This document provides detailed protocols and comparative data for the chemoselective cleavage of TBDMS ethers from substrates bearing a (2-Bromoethoxy) group.
Mechanism of TBDMS Deprotection
The most common methods for TBDMS ether cleavage rely on fluoride-based reagents or acidic conditions.
-
Fluoride-Mediated Cleavage: The high affinity of silicon for fluoride (B91410) is the driving force for this reaction. The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a stable pentacoordinate intermediate.[1][2] This intermediate then fragments, cleaving the silicon-oxygen bond to release the alkoxide and form a stable silyl (B83357) fluoride byproduct.[2] Subsequent workup protonates the alkoxide to yield the parent alcohol.
-
Acid-Catalyzed Cleavage: Under acidic conditions, the ether oxygen is protonated, rendering it a better leaving group. A weak nucleophile, typically the solvent such as methanol (B129727), can then attack the silicon atom, leading to the cleavage of the Si-O bond. Methods like using a catalytic amount of acetyl chloride in methanol generate a small amount of HCl in situ, providing a mild acidic environment for deprotection.[3]
Data Presentation: Comparison of Deprotection Methods
The selection of an appropriate deprotection method is critical for substrates containing sensitive functionalities. The following table summarizes various reaction conditions and their suitability for the deprotection of TBDMS ethers on complex substrates.
| Method | Reagent (equiv.) | Solvent | Temperature | Time | Typical Yield (%) | Compatibility & Notes | Citation |
| A | TBAF (1.1 - 1.5) | THF | 0 °C to RT | 45 min - 18 h | 90-99% | Highly effective but basicity can cause decomposition of base-sensitive substrates. Buffering with acetic acid is recommended to prevent side reactions with the bromoethoxy group. | [1][2][4] |
| B | HF-Pyridine (~4%) | Pyridine (B92270)/THF | 0 °C to RT | 1 - 8 h | Variable | Effective for complex substrates where TBAF fails. Using excess pyridine as a solvent can improve outcomes for sensitive molecules. | [5][6][7] |
| C | Acetyl Chloride (cat.) | Dry Methanol | 0 °C to RT | 10 - 30 min | 90-98% | Very mild and fast. Tolerates a wide variety of protecting groups and acid-sensitive functionalities. An excellent choice for substrates prone to base-catalyzed degradation. | [3][8][9] |
| D | NaAuCl₄·2H₂O (cat.) | Methanol | RT | 1 - 24 h | 85-98% | Mild catalytic method. Shows good selectivity for aliphatic TBDMS ethers over aromatic ones. | [10] |
| E | CuCl₂·2H₂O (cat.) | Acetone/H₂O | Reflux | 2 - 30 h | Moderate to Excellent | A nearly neutral catalytic system that can be effective for various substrates. | [11] |
| F | ZnBr₂ (cat.) / NCS | Methanol/DCM | RT | ~30 min | High | A rapid and high-yielding method reported to be highly selective for TBDMS ether deprotection. | [12][13] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the deprotection of a TBDMS ether, from the starting material to the purified product.
Caption: Generalized workflow for TBDMS deprotection experiments.
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF
This protocol describes a general procedure for TBDMS deprotection using the most common fluoride source, TBAF.[1][8] For substrates containing the (2-Bromoethoxy) group, buffering the reaction is advised to minimize base-induced side reactions.[4]
Materials:
-
TBDMS-protected (2-Bromoethoxy) adduct (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Acid (optional, for buffering, 1.1-1.5 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution or Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Optional Buffering: If basicity is a concern, add acetic acid (1.1-1.5 equiv) to the reaction mixture.
-
Add the TBAF solution (1.0 M in THF, 1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution or water.[6]
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired alcohol.
Protocol 2: Deprotection using Catalytic Acetyl Chloride in Methanol
This method provides a very mild and efficient acidic alternative for cleaving TBDMS ethers, often complete in under 30 minutes at room temperature. It is highly compatible with other acid-sensitive protecting groups.[3]
Materials:
-
TBDMS-protected (2-Bromoethoxy) adduct (1.0 equiv)
-
Acetyl Chloride (0.1-0.2 equiv)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in dry methanol (approx. 0.1 M solution) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.1-0.2 equiv) dropwise to the stirred solution. Caution: The reaction of acetyl chloride with methanol is exothermic and generates HCl gas.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically complete within 10-30 minutes.[3]
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the remaining residue between water and EtOAc (or DCM).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure alcohol.[3]
Troubleshooting and Considerations
-
Incomplete Reaction: For sterically hindered TBDMS ethers, longer reaction times, elevated temperatures, or an increased amount of reagent may be necessary.[2]
-
Low Yield with TBAF: The basic nature of TBAF can lead to decomposition of sensitive substrates.[4] Buffering the reaction with a mild acid like acetic acid can mitigate this issue and prevent elimination or substitution of the bromoethoxy group.[4]
-
Alternative Fluoride Reagents: If TBAF proves problematic, other fluoride sources such as HF-Pyridine or Tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F) can be employed.[7][14]
-
Chemoselectivity: When multiple silyl ethers are present, their relative steric bulk and electronic properties determine the ease of cleavage. Generally, the order of lability is TMS > TES > TBDMS > TIPS > TBDPS.[15] Mild reagents like catalytic acetyl chloride or buffered fluoride sources can often achieve selective deprotection.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. scribd.com [scribd.com]
- 12. ace.as-pub.com [ace.as-pub.com]
- 13. ace.as-pub.com [ace.as-pub.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection of (2-Bromoethoxy)-tert-butyldimethylsilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of hydroxyl protection in modern organic synthesis, valued for its straightforward installation, stability across a wide range of reaction conditions, and selective removal. (2-Bromoethoxy)-tert-butyldimethylsilane is a versatile bifunctional reagent, enabling the introduction of a protected hydroxyethyl (B10761427) moiety onto various nucleophiles such as amines, phenols, and thiols. The subsequent deprotection of the TBDMS ether is a critical step to unmask the primary alcohol for further functionalization or to yield the final target molecule.
Tetrabutylammonium fluoride (B91410) (TBAF) is the most ubiquitously employed reagent for the cleavage of TBDMS ethers. The high affinity of the fluoride ion for silicon drives this reaction, forming a strong silicon-fluoride bond and liberating the corresponding alcohol. This process is generally efficient and selective. However, the inherent basicity of TBAF can present challenges with base-sensitive substrates, and the presence of other functional groups, such as the bromide in derivatives of this compound, necessitates careful consideration of reaction conditions to avoid unwanted side reactions.
These application notes provide a comprehensive guide to the TBAF-mediated deprotection of this compound derivatives, including detailed protocols, a summary of reaction parameters, and troubleshooting for common issues.
Reaction Mechanism
The deprotection of a TBDMS ether with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a transient, pentacoordinate silicon intermediate. The thermodynamic driving force of the reaction is the formation of the exceptionally strong Si-F bond, which facilitates the cleavage of the Si-O bond, releasing the alkoxide. A subsequent aqueous workup protonates the alkoxide to furnish the desired alcohol.[1]
Data Presentation: Reaction Parameters and Yields
The efficiency of the TBAF-mediated deprotection is influenced by the substrate, solvent, temperature, and reaction time. The following table summarizes various reported conditions for the deprotection of TBDMS ethers, including those on substrates derived from this compound.
| Entry | Substrate | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32 |
| 2 | Complex Alcohol in a multi-step synthesis | 1.2 | THF | RT | 48 h | 97 |
| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 |
| 4 | Diol Derivative (per OH group) | 1.0 | THF | RT | 18 h | 97 |
| 5 | N-(2-((tert-butyldimethylsilyl)oxy)ethyl) derivative of a chromone | ~4.0 | THF | RT | 1-2 h | 22-58 |
Note: Yields can be highly substrate-dependent and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection
This protocol is a general starting point for the deprotection of TBDMS ethers derived from this compound.
Materials:
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.0 M in THF, 1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Dilute the mixture with dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Protocol 2: Buffered TBAF Deprotection for Base-Sensitive Substrates
The basicity of TBAF can lead to decomposition and low yields for sensitive substrates.[2] In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.
Materials:
-
All materials from Protocol 1
-
Glacial Acetic Acid
Procedure:
-
In a separate flask, add glacial acetic acid (1.1-1.5 equiv.) to the 1.0 M TBAF solution in THF (1.1-1.5 equiv.) at 0 °C. Stir for 10 minutes.
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the substrate solution to 0 °C in an ice bath.
-
Add the pre-buffered TBAF/acetic acid solution dropwise to the stirred substrate solution.
-
Monitor the reaction by TLC. Reaction times may be slightly longer compared to the unbuffered protocol.
-
Follow the workup and purification steps as described in Protocol 1.
References
Application Notes and Protocols for Multi-Step Synthesis Involving (2-Bromoethoxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the use of (2-Bromoethoxy)-tert-butyldimethylsilane in multi-step organic synthesis. This versatile reagent is particularly valuable for the introduction of a protected hydroxyethyl (B10761427) group, a common motif in biologically active molecules. The protocols outlined below are intended to serve as a guide for laboratory practice.
Introduction
This compound is an organosilicon compound widely utilized in organic synthesis as an alkylating agent.[1] Its utility stems from the presence of a reactive bromo group, which can participate in nucleophilic substitution reactions, and a bulky tert-butyldimethylsilyl (TBDMS) protecting group. This silyl (B83357) ether is stable to a variety of reaction conditions but can be readily cleaved under specific conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). This allows for the strategic unmasking of a primary alcohol at a later stage in a synthetic sequence.
A significant application of this reagent is in the synthesis of tubulin polymerization inhibitors, a class of compounds with potent anticancer activity. Many of these inhibitors feature an indole (B1671886) core, and functionalization at the indole nitrogen with a hydroxyethyl sidechain has been shown to be crucial for their biological activity.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 86864-60-0 | [2] |
| Molecular Formula | C₈H₁₉BrOSi | [2] |
| Molecular Weight | 239.23 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 70-75 °C at 2.5 mmHg | [2] |
| Density | 1.115 g/mL at 25 °C | [2] |
| Storage | 2-8°C | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-bromoethanol (B42945) and tert-butyldimethylsilyl chloride (TBDMSCl).
Reaction Scheme:
Indole-H + Br-CH₂CH₂-O-TBDMS --(Base, Solvent)--> Indole-CH₂CH₂-O-TBDMS
Indole-CH₂CH₂-O-TBDMS --(TBAF, THF)--> Indole-CH₂CH₂-OH
Caption: Synthetic workflow for N-(2-hydroxyethyl)indole derivatives.
Signaling Pathway of Arylthioindole Tubulin Inhibitors
Caption: Mechanism of action for arylthioindole tubulin inhibitors.
References
Application Notes: (2-Bromoethoxy)-tert-butyldimethylsilane in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Bromoethoxy)-tert-butyldimethylsilane (TBDMS-O-CH₂CH₂-Br) is a versatile bifunctional reagent widely employed in organic synthesis, particularly within the pharmaceutical industry. Its structure incorporates two key features: a bromo group, which serves as an effective leaving group in nucleophilic substitution reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a robust and widely used protecting group for hydroxyl functionalities.[1] This combination allows for the introduction of a protected 2-hydroxyethyl side chain onto various molecular scaffolds. The TBDMS group is known for its stability under basic conditions and can be selectively removed under mild acidic conditions or with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).[1][2][3] These characteristics make this compound an invaluable tool for the synthesis of complex pharmaceutical intermediates, most notably in the production of antiviral nucleoside analogues like Acyclovir (B1169) and Ganciclovir (B1264).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 86864-60-0 | [1][4][5] |
| Molecular Formula | C₈H₁₉BrOSi | [1][4][5] |
| Molecular Weight | 239.22 g/mol | [1][4] |
| Appearance | Colorless oil | [1][6] |
| Density | 1.107 g/cm³ | [1] |
| Boiling Point | 191.2°C | [1] |
| Flash Point | 69.4°C | [1] |
| Purity | ≥97-99% | [6][7] |
Core Application: Synthesis of Acyclic Nucleoside Analogs
A primary application of this compound is in the synthesis of acyclic nucleoside analogs, which are a cornerstone of antiviral therapy.[8] Drugs like Acyclovir and Ganciclovir are structurally similar to natural nucleosides but lack the cyclic sugar moiety, instead featuring an open-chain structure that terminates viral DNA replication.[8]
A significant challenge in the synthesis of these drugs is achieving regioselective alkylation at the N-9 position of the purine (B94841) ring (e.g., guanine) over the kinetically favored but therapeutically inactive N-7 position.[9][10][11] Using this compound as the alkylating agent provides a strategic advantage. The bulky TBDMS group offers protection for the hydroxyl function during the alkylation step, preventing side reactions and simplifying purification.
References
- 1. This compound | 86864-60-0 | Benchchem [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. This compound | 86864-60-0 | FB76750 [biosynth.com]
- 5. This compound | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 10. US20040102628A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 11. WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
Application of (2-Bromoethoxy)-tert-butyldimethylsilane in the Total Synthesis of (-)-Saliniketone B
(2-Bromoethoxy)-tert-butyldimethylsilane emerges as a crucial reagent in the intricate art of natural product synthesis, where the strategic protection and deprotection of functional groups are paramount. This application note details its utility in the enantioselective total synthesis of (-)-Saliniketone B , a marine-derived natural product. The focus is on the specific application of this reagent in the protection of a phenolic hydroxyl group during the synthesis of a key C1-C11 fragment of the target molecule.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and quantitative data, to facilitate the application of this versatile protecting group in their own synthetic endeavors.
Introduction
This compound, a bifunctional molecule, serves as an effective protecting group for hydroxyl and amino functionalities. The tert-butyldimethylsilyl (TBDMS) ether moiety offers robust protection under a variety of reaction conditions, particularly basic media, while the bromoethyl group allows for its introduction as an alkylating agent. Its application in the synthesis of complex natural products is exemplified by its use in the total synthesis of (-)-Saliniketone B, a compound with potential biological activity. The strategic use of this reagent facilitates the selective modification of other parts of the molecule without undesired interference from the protected hydroxyl group.
Key Applications in the Synthesis of (-)-Saliniketone B
In the total synthesis of (-)-Saliniketone B, this compound was employed to protect a phenolic hydroxyl group in a key intermediate. This protection was essential to prevent its interference in subsequent synthetic transformations.
Quantitative Data Summary
The following table summarizes the key quantitative data for the protection of the phenolic hydroxyl group in an intermediate of the (-)-Saliniketone B synthesis.
| Intermediate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(2,4-dihydroxy-6-methylbenzoyl)propanoate | This compound | K₂CO₃ | DMF | 60 | 12 | 92 |
Experimental Protocols
This section provides a detailed methodology for the protection of the phenolic hydroxyl group using this compound, as adapted from the synthesis of the C1-C11 fragment of (-)-Saliniketone B.
Protocol 1: Protection of 2-(2,4-dihydroxy-6-methylbenzoyl)propanoate
Objective: To selectively protect the phenolic hydroxyl group of 2-(2,4-dihydroxy-6-methylbenzoyl)propanoate as its TBDMS-ethoxy ether.
Materials:
-
2-(2,4-dihydroxy-6-methylbenzoyl)propanoate
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-(2,4-dihydroxy-6-methylbenzoyl)propanoate (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired protected product.
Workflow and Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the protection step within the broader synthetic context.
Caption: Experimental workflow for the protection of a phenolic hydroxyl group.
Caption: Role of the protection step in the total synthesis of (-)-Saliniketone B.
Conclusion
The use of this compound as a protecting group for the phenolic hydroxyl group in the synthesis of (-)-Saliniketone B highlights its utility in complex molecule synthesis. The mild reaction conditions, high yield, and the stability of the resulting TBDMS ether make it an excellent choice for protecting sensitive functionalities. The detailed protocol provided herein serves as a practical guide for researchers in the field of natural product synthesis and medicinal chemistry, enabling the efficient and selective protection of hydroxyl groups in their synthetic targets.
Troubleshooting & Optimization
Technical Support Center: Alkylation with (2-Bromoethoxy)-tert-butyldimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2-Bromoethoxy)-tert-butyldimethylsilane in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (TBDMS-O-ethyl bromide) is a bifunctional reagent commonly used in organic synthesis. Its primary application is the introduction of a tert-butyldimethylsilyloxyethyl group onto various nucleophiles, such as phenols, amines, and thiols. This group can serve as a protected hydroxyethyl (B10761427) moiety, which is stable under many reaction conditions and can be easily deprotected when needed.[1]
Q2: What are the typical reaction conditions for an alkylation reaction with this compound?
A2: A typical alkylation reaction involves the deprotonation of a nucleophile (e.g., a phenol) with a suitable base, followed by the addition of this compound. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (KOtBu). The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature.
Q3: How can I monitor the progress of my alkylation reaction?
A3: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). A spot corresponding to the starting material (e.g., the phenol) should gradually be replaced by a new, less polar spot corresponding to the O-alkylated product. Staining with potassium permanganate (B83412) (KMnO₄) can be useful for visualizing the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during alkylation reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Base | Use a fresh bottle of base or test the activity of the current batch. For example, sodium hydride should vigorously evolve hydrogen gas upon addition of a proton source. |
| Insufficient Base | Ensure at least one equivalent of base is used relative to the nucleophile. For less acidic nucleophiles, a slight excess (1.1-1.2 equivalents) may be beneficial. |
| Poor Solvent Quality | Use anhydrous solvents, as water can quench the base and hydrolyze the alkylating reagent. |
| Low Reaction Temperature | While low temperatures can suppress side reactions, they can also slow down the desired reaction. If the reaction is sluggish, consider gradually increasing the temperature. |
| Steric Hindrance | Highly hindered nucleophiles may require stronger bases (e.g., KOtBu), higher temperatures, or longer reaction times. |
Issue 2: Formation of a Major, Unidentified Side Product
Possible Cause: β-Elimination
The most common side reaction is the E2 elimination of HBr from this compound, promoted by the base. This reaction is particularly favorable with strong, sterically hindered bases.
-
Side Product Identity: The product of this elimination is tert-butyldimethyl(vinyloxy)silane .
-
Identification: This volatile side product can sometimes be identified by GC-MS. Its 1H NMR spectrum is characterized by distinctive signals in the vinyl region.
-
Mitigation Strategies:
| Strategy | Details |
| Choice of Base | Use a weaker, non-hindered base like potassium carbonate (K₂CO₃) instead of strong, bulky bases like potassium tert-butoxide (KOtBu). |
| Temperature Control | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). |
| Order of Addition | Add the this compound slowly to the mixture of the nucleophile and the base. This keeps the concentration of the alkylating agent low, minimizing self-reaction. |
Issue 3: Presence of Multiple Product Spots on TLC
Possible Causes and Solutions:
| Cause | Side Product Identity | Mitigation and Purification |
| Hydrolysis of the Alkylating Reagent | tert-Butyldimethylsilanol | This occurs if there is water in the reaction mixture. It can be removed during aqueous workup. Ensure the use of anhydrous solvents and reagents. |
| Hydrolysis of the Product | 2-(Aryloxy)ethanol (after silyl (B83357) ether cleavage) | The TBDMS ether is generally stable to aqueous workup but can be cleaved under acidic or basic conditions, especially with prolonged exposure or heat. A neutral workup is recommended. |
| Di-alkylation | Di-substituted product (if the substrate has multiple nucleophilic sites) | Use a limited amount of the alkylating agent (e.g., 1.0-1.1 equivalents). The di-alkylated product can often be separated from the mono-alkylated product by column chromatography. |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol (B47542)
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and anhydrous DMF (0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: Add this compound (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes.
Purification of O-alkylated Phenols
Unreacted phenol can often be removed from the crude product mixture by performing a mild basic wash.
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a 1 M aqueous solution of sodium hydroxide. The unreacted phenol will be deprotonated to the water-soluble sodium phenoxide and partition into the aqueous layer.
-
Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the purified product, which may still require column chromatography to remove other impurities.
Visualized Mechanisms and Workflows
Caption: Desired SN2 alkylation pathway.
Caption: β-Elimination side reaction.
Caption: Experimental workflow overview.
References
minimizing elimination byproducts with (2-Bromoethoxy)-tert-butyldimethylsilane
Welcome to the technical support center for (2-Bromoethoxy)-tert-butyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent, with a specific focus on minimizing the formation of elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an alkylating agent to introduce a tert-butyldimethylsilyl (TBS) protected hydroxyethyl (B10761427) group onto various nucleophiles, such as amines (N-alkylation) and phenols (O-alkylation). The TBS group is a robust protecting group that can be selectively removed under specific conditions.
Q2: What is the main byproduct of concern when using this reagent?
A2: The major concern is the formation of an elimination byproduct, specifically (tert-butyldimethylsilyl)oxyethene, via an E2 (bimolecular elimination) pathway. This competes with the desired SN2 (bimolecular nucleophilic substitution) reaction.[1]
Q3: What factors influence the formation of this elimination byproduct?
A3: The ratio of substitution to elimination is primarily influenced by four factors: the strength and steric bulk of the base, the reaction temperature, the choice of solvent, and the structure of the substrate.[1]
Q4: How does the choice of base affect the reaction outcome?
A4: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), significantly favor the E2 elimination pathway. To promote the desired SN2 reaction, weaker, non-hindered bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are preferred.
Q5: What is the effect of temperature on the SN2/E2 ratio?
A5: Higher temperatures favor elimination reactions. Elimination pathways generally have a higher activation energy and are more entropically favored. Therefore, conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) is crucial for minimizing the formation of the elimination byproduct.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired alkylated product and a significant amount of elimination byproduct is observed.
| Potential Cause | Recommended Solution |
| Base is too strong or sterically hindered. | Switch to a weaker or less sterically hindered base. For example, if using potassium tert-butoxide, consider changing to potassium carbonate (K₂CO₃) or sodium hydride (NaH). |
| Reaction temperature is too high. | Lower the reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress closely. |
| Inappropriate solvent is being used. | Use a polar aprotic solvent such as DMF or THF. These solvents solvate the cation of the base, leaving a more reactive nucleophile, which favors the SN2 pathway. Avoid polar protic solvents like ethanol, which can solvate the nucleophile and reduce its reactivity.[1] |
Problem 2: The reaction is proceeding very slowly or not at all.
| Potential Cause | Recommended Solution |
| Base is not strong enough to deprotonate the nucleophile. | If using a weak base like K₂CO₃ with a less acidic nucleophile, consider switching to a stronger base such as NaH. |
| Low reaction temperature is hindering the reaction rate. | While low temperatures are generally preferred to minimize elimination, if the reaction is too slow, a modest increase in temperature may be necessary. Find a balance where the desired reaction proceeds at a reasonable rate without a significant increase in the elimination byproduct. |
| Steric hindrance around the nucleophilic center. | For highly hindered substrates, longer reaction times may be required. Ensure the reaction is monitored over an extended period before concluding it has failed. |
Data Presentation
The following tables summarize the expected influence of different experimental parameters on the competition between SN2 and E2 pathways for primary alkyl bromides like this compound.
Table 1: Effect of Base on SN2 vs. E2 Reaction Pathway
| Base | Type | Predominant Pathway | Rationale |
| Potassium tert-butoxide (t-BuOK) | Strong, Sterically Hindered | E2 | The bulky nature of the base makes it difficult to access the electrophilic carbon for SN2 attack, thus it preferentially abstracts a proton from the β-carbon. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | SN2 | A strong base for deprotonation, but not sterically hindered, allowing for the desired substitution reaction to proceed. |
| Potassium Carbonate (K₂CO₃) | Weak, Non-nucleophilic | SN2 | A milder base that is often sufficient for deprotonating phenols and some amines, minimizing the competing elimination reaction. |
| Sodium Ethoxide (NaOEt) | Strong, Unhindered | E2 favored over SN2 | While unhindered, its high basicity promotes the E2 pathway, especially with increased temperature.[1] |
Table 2: Effect of Solvent on SN2 vs. E2 Reaction Pathway
| Solvent | Type | Favored Pathway | Rationale |
| DMF, THF, Acetonitrile (B52724) | Polar Aprotic | SN2 | These solvents solvate the cation, leaving the anionic nucleophile more "naked" and reactive for SN2 attack. |
| Ethanol, Water | Polar Protic | E2 | These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to act as a nucleophile, thus making elimination more competitive. |
Table 3: Effect of Temperature on SN2 vs. E2 Product Ratio for a Primary Alkyl Bromide *
| Temperature | % SN2 Product | % E2 Product |
| 25 °C | High | Low |
| 50 °C | Moderate | Moderate |
| 80 °C | Low | High |
*Note: This table represents a general trend for primary alkyl halides. Actual ratios will vary depending on the specific substrate, base, and solvent used.
Experimental Protocols
Protocol 1: N-Alkylation of Indole (B1671886) with this compound
This protocol is adapted from established methods for the N-alkylation of indoles.
-
Materials and Reagents:
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF (concentration typically 0.1 to 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add this compound (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: O-Alkylation of Phenol (B47542) with this compound
This protocol is based on the Williamson ether synthesis.
-
Materials and Reagents:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Add this compound (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Decision pathway for minimizing elimination byproducts.
References
Technical Support Center: N-Alkylation with (2-Bromoethoxy)-tert-butyldimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the N-alkylation of amines using (2-Bromoethoxy)-tert-butyldimethylsilane. Our aim is to help you improve reaction yields and overcome common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation reaction with this compound.
Issue 1: Low or No Conversion of Starting Amine
Q: My reaction shows very low or no consumption of the starting amine. What are the potential causes and solutions?
A: Low conversion can be attributed to several factors related to reaction conditions and reagent quality.
-
Insufficiently Activated Amine: The nucleophilicity of the amine is crucial. If the amine is weakly nucleophilic (e.g., anilines with strong electron-withdrawing groups), the reaction may be sluggish.
-
Solution: A stronger base may be required to deprotonate the amine and increase its nucleophilicity. Consider switching from milder bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1]
-
-
Poor Solubility: If the amine or base is not soluble in the chosen solvent, the reaction will be slow.
-
Solution: Select a solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices for N-alkylation reactions.[1]
-
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. However, be mindful that excessive heat can lead to side reactions or decomposition of the starting materials or product.
-
-
Steric Hindrance: Bulky groups on the amine or near the reaction center can hinder the approach of the alkylating agent.
-
Solution: This is an inherent property of the substrate. Prolonged reaction times or higher temperatures might be necessary. In some cases, an alternative synthetic route may be required.
-
Issue 2: Formation of Multiple Products (Over-alkylation)
Q: I am observing the formation of a dialkylated product in my reaction. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a common problem in N-alkylation reactions because the mono-alkylated product is often more nucleophilic than the starting amine.[2]
-
Stoichiometry: The ratio of amine to the alkylating agent is a critical factor.
-
Solution: Use a large excess of the amine relative to this compound. This statistically favors the alkylation of the starting amine over the product. A starting point is a 2:1 to 5:1 ratio of amine to alkylating agent.
-
-
Slow Addition: The concentration of the alkylating agent can influence the extent of over-alkylation.
-
Solution: Add the this compound slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.
-
-
Reaction Temperature: Higher temperatures can sometimes favor over-alkylation.
-
Solution: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
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Issue 3: Complications During Work-up and Purification
Q: I am having difficulty isolating my desired product. What are some common work-up and purification challenges?
A: The silyl (B83357) ether protecting group in the product can introduce unique challenges during purification.
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Hydrolysis of the Silyl Ether: The tert-butyldimethylsilyl (TBDMS) group is sensitive to acidic conditions and fluoride (B91410) ions.
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Solution: During aqueous work-up, avoid acidic conditions. Use a saturated solution of sodium bicarbonate or a phosphate (B84403) buffer to maintain a neutral or slightly basic pH.
-
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Co-elution of Product and Starting Material: If the starting amine and the product have similar polarities, they can be difficult to separate by column chromatography.
-
Solution: Optimize your chromatographic conditions. A shallow gradient of a more polar solvent may be necessary to achieve good separation. If the starting amine is basic, an acid wash during the work-up can help remove it, provided the product is not acid-sensitive.
-
-
Emulsion Formation: During aqueous extraction, emulsions can form, making phase separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base is essential to deprotonate the starting amine, making it a more potent nucleophile. For primary and secondary amines, the base also neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and non-nucleophilic organic bases like diisopropylethylamine (DIPEA).
Q2: Which solvent is best for this reaction?
A2: The choice of solvent depends on the specific substrates and the base being used. Generally, polar aprotic solvents are preferred as they can accelerate SN2 reactions.[1] Good options include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF) (often used with stronger bases like NaH)
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the spot corresponding to your starting amine diminish over time, while a new, typically less polar, spot for the N-alkylated product appears. Staining with ninhydrin (B49086) can be useful for visualizing primary and secondary amines.
Q4: Can I use this compound to alkylate amides or other less nucleophilic nitrogen-containing functional groups?
A4: While amides are significantly less nucleophilic than amines, their N-alkylation is possible, though it typically requires stronger bases (e.g., NaH) and potentially higher temperatures to deprotonate the amide first. The success of the reaction will depend on the specific substrate.
Q5: What are the typical conditions for removing the TBDMS protecting group after N-alkylation?
A5: The TBDMS group can be removed under acidic conditions (e.g., acetic acid in THF/water) or, more commonly, with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various amines with this compound, based on literature precedents. Please note that optimal conditions will vary depending on the specific substrate.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-piperazin-1-yl-1H-indole | K₂CO₃ | DMF | 80 | 12 | 85 | |
| (1H-indol-2-yl)-piperazin-1-yl-methanone | K₂CO₃ | DMF | 80 | 12 | 80 | |
| Isatin | K₂CO₃ or Cs₂CO₃ | DMF or NMP | MW | 0.1-0.25 | 70-93 | [3] |
| General Primary/Secondary Amines | K₂CO₃/NaI | Acetonitrile | Reflux | 12-24 | 60-90 | General Procedure |
| General Primary/Secondary Amines | NaH | THF or DMF | 0 to RT | 2-6 | 70-95 | General Procedure |
Note: "General Procedure" refers to commonly cited conditions in synthetic literature for similar N-alkylation reactions where specific yields for this exact reagent may not be detailed but are expected to be in this range based on reaction principles.
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate
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To a solution of the amine (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (0.1 eq).
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Add this compound (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for N-Alkylation using Sodium Hydride
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the amine (1.0 eq) in anhydrous THF dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until the starting amine is consumed as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Column Chromatography Purification of (2-Bromoethoxy)-tert-butyldimethylsilane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of reaction products derived from (2-Bromoethoxy)-tert-butyldimethylsilane using column chromatography.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of compounds containing the (2-Bromoethoxy)-tert-butyldimethylsilyl ether moiety.
Q1: My TBDMS-protected compound appears to be decomposing or losing the TBDMS group on the silica (B1680970) gel column. How can I prevent this?
A1: Cleavage of the tert-butyldimethylsilyl (TBDMS) protecting group is a common issue during silica gel chromatography due to the acidic nature of standard silica gel.[1][2][3][4] The silanol (B1196071) groups on the silica surface can catalyze the hydrolysis of the silyl (B83357) ether. To prevent this, you can:
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Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. A common method is to prepare a slurry of the silica gel in a solvent containing a small amount of a base, such as 1-2% triethylamine (B128534) (TEA).[1][4][5][6]
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Use a Buffered Mobile Phase: Add a small percentage of a volatile base, like 0.1-1% triethylamine, to your eluent system.[1][4] This will help to neutralize the acidic sites on the silica gel as the mobile phase passes through the column.
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Switch to a Different Stationary Phase: If the compound is particularly acid-sensitive, consider using a less acidic stationary phase like neutral alumina (B75360) or florisil.[3][7]
Q2: I am having trouble separating my desired product from non-polar byproducts, such as unreacted starting material or silanol byproducts.
A2: Co-elution of non-polar impurities is a frequent challenge. Here are some strategies to improve separation:
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Optimize the Eluent System: A shallow gradient of a polar solvent in a non-polar solvent is often effective. Hexane (B92381)/Ethyl Acetate (B1210297) is a very common and versatile solvent system.[8][9] Start with a low percentage of ethyl acetate and gradually increase the polarity. For very non-polar compounds, you might need to use pure hexane initially.
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Dry Loading: If your crude product has poor solubility in the initial, non-polar eluent, consider dry loading.[9] Dissolve your crude mixture in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
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Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column for a given amount of silica gel.
Q3: My product is streaking or tailing on the TLC plate and the column, leading to poor separation and mixed fractions. What causes this and how can I fix it?
A3: Streaking or tailing is often caused by strong interactions between your compound and the stationary phase.[1] This can be due to the polarity of your compound or its interaction with the acidic silanol groups on the silica.
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Use a More Polar Eluent: A gradual increase in the polarity of the mobile phase can help to reduce tailing by competing with your compound for binding sites on the silica.
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Add a Modifier: As mentioned in Q1, adding a small amount of triethylamine to your eluent can deactivate the acidic sites on the silica gel, which are often responsible for the strong interactions that cause tailing, especially for basic compounds.[1]
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Check for Overloading: Loading too much sample onto the column can lead to band broadening and tailing. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Q4: I don't see my compound coming off the column, even after eluting with a high percentage of polar solvent.
A4: There are several possibilities if your compound is not eluting:
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Compound Decomposition: Your compound may have decomposed on the column. You can test for this by spotting your starting material on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears.[3]
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Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. Using a more polar solvent system, such as dichloromethane/methanol, may be necessary. For compounds with basic nitrogen atoms, adding a small amount of ammonia (B1221849) to the eluent can help with elution.
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Precipitation on the Column: If your compound is not very soluble in the eluent, it may have precipitated at the top of the column. Ensure your crude sample is fully dissolved before loading.
Data Presentation
The selection of an appropriate eluent system is critical for successful purification. The following table provides typical eluent systems and approximate Rf values for different classes of compounds that can be synthesized from this compound. These values should be used as a starting point, and optimization is always recommended using thin-layer chromatography (TLC) before performing column chromatography.
| Product Class | Example Reaction | Typical Eluent System (Hexane/Ethyl Acetate) | Approximate Rf of Product | Approximate Rf of this compound | Reference |
| Ethers | Williamson Ether Synthesis with a phenol | 95:5 to 80:20 | 0.3 - 0.5 | ~0.7 | [10] |
| Azides | Nucleophilic substitution with sodium azide | 98:2 to 90:10 | 0.4 - 0.6 | ~0.7 | [8][11] |
| Amines | Nucleophilic substitution with a primary or secondary amine | 80:20 to 50:50 (+ 1% TEA) | 0.2 - 0.4 | ~0.7 | [5] |
| Thioethers | Nucleophilic substitution with a thiol | 95:5 to 85:15 | 0.3 - 0.5 | ~0.7 | N/A |
Note: Rf values are highly dependent on the specific substrate, the exact solvent composition, the type of TLC plate used, and the ambient temperature. It is crucial to determine the optimal solvent system for your specific compound by TLC. An ideal Rf value for the target compound for good separation on a column is typically between 0.2 and 0.4.[9]
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general methodology for the purification of a neutral reaction product from a this compound reaction.
1. Preparation of the Eluent System:
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Based on TLC analysis, prepare a suitable eluent system, typically a mixture of hexane and ethyl acetate.
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For acid-sensitive compounds, add 0.5-1% triethylamine to the eluent mixture.[1][4]
2. Packing the Column:
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Select a column of appropriate size. A general guideline is to use 20-100 g of silica gel for every 1 g of crude material.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand over the plug.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
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Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
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Drain the solvent until the level is just above the top layer of sand. Never let the column run dry. [12]
3. Loading the Sample:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under a UV lamp or with an appropriate stain.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Mandatory Visualization
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision workflow for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. youtube.com [youtube.com]
hydrolysis of (2-Bromoethoxy)-tert-butyldimethylsilane during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Bromoethoxy)-tert-butyldimethylsilane in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, with a focus on preventing and diagnosing problems related to its hydrolysis.
Issue 1: Low Yield of the Desired Alkylated Product
Possible Cause: Unwanted hydrolysis of this compound may be occurring as a significant side reaction. The tert-butyldimethylsilyl (TBDMS) ether is susceptible to cleavage under acidic conditions, and while generally stable to base, forcing basic conditions can also lead to hydrolysis. The presence of trace amounts of water in the reaction mixture can facilitate this decomposition.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven prior to use.
-
Use anhydrous solvents. Solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) should be freshly distilled or obtained from a sealed bottle under an inert atmosphere.[1]
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Dry all starting materials, including the amine or alcohol to be alkylated and the base, under high vacuum.
-
-
Choice of Base:
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Use a non-nucleophilic, anhydrous base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1]
-
Avoid using aqueous basic solutions, as the water will promote the hydrolysis of the silyl (B83357) ether.
-
-
Reaction Temperature:
-
Maintain the recommended reaction temperature. While heating can increase the rate of the desired alkylation, it can also accelerate the rate of hydrolysis if water is present.
-
-
Order of Addition:
-
Consider adding this compound to the mixture of the substrate and base in the anhydrous solvent. This ensures the reaction environment is basic and free of excess protons before the silyl ether is introduced.
-
Issue 2: Presence of Unexpected Byproducts in the Final Product Mixture
Possible Cause: If hydrolysis of this compound occurs, it will generate tert-butyldimethylsilanol (B101206) (TBDMS-OH) and 2-bromoethanol (B42945). The newly formed 2-bromoethanol can then compete with your starting material in the alkylation reaction, leading to undesired side products.
Troubleshooting Steps:
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Analyze Byproducts:
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Use techniques like GC-MS or LC-MS to identify the byproducts. The presence of masses corresponding to TBDMS-OH, 2-bromoethanol, or derivatives of 2-bromoethanol can confirm that hydrolysis is taking place.
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-
Implement Anhydrous Techniques:
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As with low yield, the primary solution is to rigorously exclude water from the reaction. Refer to the steps outlined in "Issue 1".
-
-
Purification Strategy:
-
If minor hydrolysis is unavoidable, optimize the purification protocol. TBDMS-OH and 2-bromoethanol are generally more polar than the desired product and can often be separated by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the TBDMS ether in this compound to different reaction conditions?
A1: The tert-butyldimethylsilyl (TBDMS) ether is known for its robust stability under basic conditions, which makes it a suitable protecting group in many synthetic transformations.[1] However, it is sensitive to acidic conditions and can be readily cleaved. While stable to aqueous base at room temperature, prolonged exposure to strong bases at elevated temperatures can induce hydrolysis.[2]
Q2: What are the primary products of this compound hydrolysis?
A2: The hydrolysis of this compound breaks the silicon-oxygen bond, yielding tert-butyldimethylsilanol (TBDMS-OH) and 2-bromoethanol.
Q3: Can I use protic solvents for my reaction with this compound?
A3: It is highly recommended to use polar aprotic solvents such as DMF, THF, or acetonitrile.[1] Protic solvents like water, methanol, or ethanol (B145695) can act as a proton source, especially under neutral or slightly acidic conditions, and can facilitate the hydrolysis of the TBDMS ether.
Q4: How can I minimize the risk of hydrolysis when setting up my reaction?
A4: The key is to maintain strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and ensuring all reagents are free from moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to prevent the introduction of atmospheric moisture.
Q5: What is the relative stability of a TBDMS ether compared to other common silyl ethers?
A5: TBDMS ethers are significantly more stable than smaller silyl ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers, primarily due to the steric hindrance provided by the tert-butyl group. They are, however, less stable than more sterically hindered silyl ethers like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers.[3][4]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
Data adapted from Wikipedia and reflects general trends in silyl ether stability.[3]
Experimental Protocols
Representative Protocol: N-Alkylation of an Amine using this compound
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine. Reaction conditions may require optimization for specific substrates.
Materials:
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Amine (1.0 eq)
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This compound (1.1 - 1.5 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (B1210297)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
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To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
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Place the flask under an inert atmosphere (nitrogen or argon).
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Add anhydrous DMF via syringe to dissolve/suspend the reagents.
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To this stirred suspension, add this compound (1.1 - 1.5 eq) dropwise at room temperature.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature.
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Quench the reaction by carefully adding water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Unwanted hydrolysis pathway of this compound.
Caption: A decision-making workflow for troubleshooting common issues.
References
optimizing temperature for (2-Bromoethoxy)-tert-butyldimethylsilane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromoethoxy)-tert-butyldimethylsilane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of this compound.
Issue 1: Low or No Yield During Synthesis of this compound
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my this compound synthesis low? | Presence of moisture: tert-Butyldimethylsilyl chloride (TBDMSCl) is sensitive to moisture, which can lead to the formation of siloxanes and reduce the yield of the desired product.[1] | - Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Inefficient base: The choice and amount of base are crucial for the reaction to proceed to completion. | - Use a suitable base such as imidazole (B134444) or triethylamine.[2][3] - Ensure the correct stoichiometry of the base is used. | |
| Inadequate reaction time or temperature: The reaction may not have reached completion. | - A typical reaction time is 16 hours at room temperature.[3] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Issue 2: Poor Yield in Alkylation Reactions Using this compound
| Question | Possible Cause | Troubleshooting Steps |
| My alkylation reaction with this compound is giving a low yield. What could be the reason? | Steric hindrance: The substrate may be sterically hindered, preventing the nucleophilic attack. | - Consider using a stronger base or a more reactive solvent to facilitate the reaction. - Increasing the reaction temperature may be necessary, but monitor for side reactions.[2] |
| Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield. | - Polar aprotic solvents like DMF or THF are generally preferred for alkylation reactions.[2] | |
| Low reaction temperature: While lower temperatures can minimize side reactions, they might also slow down the desired alkylation. | - If the reaction is sluggish at lower temperatures (e.g., 0°C), consider gradually increasing it to room temperature or higher while monitoring for byproducts.[2][4] |
Issue 3: Formation of Side Products
| Question | Possible Cause | Troubleshooting Steps |
| I am observing significant elimination side products in my alkylation reaction. How can I minimize this? | High reaction temperature: Higher temperatures can favor elimination over substitution. | - Maintain a lower reaction temperature (e.g., 0°C) to suppress the elimination pathway.[2] |
| Choice of solvent: The solvent can influence the stability of the intermediates and affect the ratio of substitution to elimination products. | - Solvents like THF or DMF can stabilize the intermediates better than acetone, thus reducing β-elimination.[2] | |
| How can I prevent premature cleavage of the TBDMS protecting group? | Presence of acid or base: The tert-butyldimethylsilyl (TBDMS) group is sensitive to acidic and strong basic conditions.[2] | - Ensure the reaction is performed under neutral or mildly basic conditions if the TBDMS group needs to be preserved. - Use inert atmospheres to prevent moisture that could lead to desilylation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving this compound?
A1: The optimal temperature for reactions with this compound is highly dependent on the specific reaction type. For its synthesis from 2-bromoethanol (B42945) and TBDMSCl, the reaction is typically carried out at room temperature.[3] For alkylation reactions where it is used as a reagent, the temperature can range from 0°C to 80°C.[2] Lower temperatures are generally favored to minimize side reactions like elimination.[2]
Q2: What are the recommended solvents and bases for reactions with this compound?
A2: For the synthesis of this compound, polar aprotic solvents like DMF are commonly used with bases such as imidazole.[3] In alkylation reactions, THF and DMF are suitable solvents, and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.[2]
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of the reaction. The silylated product will be less polar than the starting alcohol and will have a higher Rf value.[1]
Q4: What are the safety precautions for handling this compound?
A4: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[5] It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[5] Store the compound at 2-8°C.[2]
Quantitative Data Summary
Table 1: Reaction Conditions for Alkylation with this compound
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaH (60%) | DMF | 0–20 | 41 |
| K₂CO₃ | ACN | 80 | 76 |
Data sourced from an example of synthesizing hydroxyethylamino-substituted derivatives.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-bromoethanol and tert-butyldimethylsilyl chloride.[3]
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In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) and imidazole (1.3 eq) in anhydrous dimethylformamide (DMF).
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Stir the solution at room temperature.
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Add 2-bromoethanol (1.0 eq) dropwise to the mixture.
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Continue stirring the reaction mixture at room temperature for 16 hours.
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After the reaction is complete, partition the mixture between diethyl ether (Et₂O) and water.
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Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to obtain this compound.
Protocol 2: General Procedure for N-Alkylation using this compound
This protocol provides a general guideline for the N-alkylation of a substrate containing a secondary amine.
-
To a solution of the amine substrate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., NaH or K₂CO₃) (1.1-1.5 eq) at 0°C under an inert atmosphere.
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Stir the mixture for 15-30 minutes at 0°C.
-
Add this compound (1.1-1.5 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to the desired temperature (e.g., room temperature or elevated temperature) and stir until the starting material is consumed, as monitored by TLC.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in alkylation reactions.
References
Technical Support Center: (2-Bromoethoxy)-tert-butyldimethylsilane in Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2-Bromoethoxy)-tert-butyldimethylsilane for alkylation reactions. The focus is on preventing over-alkylation to achieve selective mono-alkylation of substrates such as phenols and amines.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem with this compound?
A1: Over-alkylation is the undesired formation of di- or poly-alkylated products when the intended outcome is a mono-alkylated product. With this compound, a common issue is the reaction of the initially formed mono-alkylated product with another molecule of the alkylating agent, leading to impurities that can be difficult to separate and reduce the yield of the desired compound.
Q2: What are the key factors that influence the selectivity between mono- and di-alkylation?
A2: The primary factors influencing selectivity are:
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Stoichiometry: The molar ratio of the substrate to the alkylating agent is critical.
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Base: The type and amount of base used can significantly affect the reaction's selectivity. Weaker bases often favor mono-alkylation.
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Temperature: Lower reaction temperatures generally favor mono-alkylation.
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Reaction Time: Shorter reaction times can minimize the formation of the di-alkylated product.
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Solvent: The polarity of the solvent can influence the nucleophilicity of the substrate and the rate of the reaction.
Q3: Which bases are recommended for selective mono-alkylation?
A3: For the selective O-alkylation of phenols, a combination of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) has been shown to be effective in promoting mono-alkylation while minimizing the formation of the di-alkylated product.[1] For N-alkylation of amines, careful selection of a non-nucleophilic base is important to avoid competing reactions.
Q4: How can I monitor the progress of the reaction to avoid over-alkylation?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By comparing the reaction mixture to standards of the starting material and, if available, the desired mono-alkylated product, you can determine the optimal time to stop the reaction to maximize the yield of the mono-alkylated product and minimize the di-alkylated byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of mono-alkylated product and significant amount of di-alkylated product. | Reaction temperature is too high. | Lower the reaction temperature. Reactions at room temperature often show higher selectivity for mono-alkylation.[1] |
| Excess of alkylating agent. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of this compound. | |
| Strong base promoting further deprotonation and reaction. | Use a milder base system, such as a combination of K₂CO₃ and Na₂CO₃.[1] | |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized. | |
| Reaction is very slow or does not go to completion. | Insufficiently strong base for the substrate. | For less acidic substrates like some alcohols, a stronger base such as sodium hydride (NaH) may be necessary to generate the alkoxide. |
| Poor solubility of reactants. | Choose a solvent that dissolves all reactants. For O-alkylation of phenols, polar aprotic solvents like DMF or acetone (B3395972) are often suitable. | |
| Formation of C-alkylated byproducts in phenol (B47542) alkylation. | Reaction conditions favoring C-alkylation. | The Williamson ether synthesis, which is an SN2 reaction, generally favors O-alkylation.[2][3] Using a polar aprotic solvent and a suitable base like K₂CO₃ will favor the desired O-alkylation. |
| Difficulty in separating the mono- and di-alkylated products. | Similar polarities of the products. | Utilize column chromatography with a carefully selected solvent system. A less polar eluent system will generally elute the less polar di-alkylated product first. Gradient elution can be effective. |
Data Presentation
The following tables summarize the effect of different bases and their equivalents on the selectivity of mono-alkylation. Please note that this data is adapted from a study using 2-chloroethanol (B45725) as the alkylating agent, but the principles are applicable to reactions with this compound.[1]
Table 1: Effect of Different Bases on Mono-N-Alkylation of 4-methylaniline with 2-chloroethanol [1]
| Entry | Base (1 equiv) | Solvent | Conversion (%) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) | Selectivity (Mono:Di) |
| 1 | Triethylamine | Methanol (B129727) | 61 | 27 | 34 | 44:56 |
| 2 | DIPEA | Methanol | 72 | 34 | 38 | 47:53 |
| 3 | K₂CO₃ | Methanol | 82 | 64 | 18 | 78:22 |
| 4 | K₂CO₃ + Na₂CO₃ (1 equiv) | Methanol | 88 | 72 | 16 | 82:18 |
| 5 | K₂CO₃ + Na₂CO₃ (3 equiv) | Methanol | 91 | 76 | 15 | 84:16 |
Table 2: Effect of Different Bases on Mono-O-Alkylation of Phenol with 2-chloroethanol [1]
| Entry | Base | Solvent | Time (h) | Conversion (%) | Yield of Mono-alkylated Product (%) |
| 1 | K₂CO₃ (2 equiv) | Methanol | 12 | 95 | 88 |
| 2 | Na₂CO₃ (2 equiv) | Methanol | 24 | 80 | 72 |
| 3 | Cs₂CO₃ (2 equiv) | Methanol | 8 | 98 | 92 |
| 4 | NaOH (2 equiv) | Methanol | 6 | 99 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-O-Alkylation of Phenols (Adapted from Sonawane et al.[1])
This protocol is adapted from a procedure using 2-chloroethanol and should be optimized for this compound.
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To a solution of the phenol (1.0 mmol) in methanol (5 mL), add K₂CO₃ (1.0 mmol) and Na₂CO₃ (3.0 mmol).
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Stir the mixture at room temperature for 10-15 minutes.
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Add this compound (1.1 mmol) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired mono-alkylated product.
Protocol 2: General Procedure for Selective Mono-N-Alkylation of Anilines (Adapted from Sonawane et al.[1])
This protocol is adapted from a procedure using 2-chloroethanol and should be optimized for this compound.
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To a solution of the aniline (B41778) (1.0 mmol) in methanol (5 mL), add K₂CO₃ (1.0 mmol) and Na₂CO₃ (3.0 mmol).
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Stir the mixture at room temperature for 10-15 minutes.
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Add this compound (1.1 mmol) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC.
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After completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Reaction pathway showing desired mono-alkylation and undesired over-alkylation.
Caption: Troubleshooting decision tree for preventing over-alkylation.
Caption: General experimental workflow for selective mono-alkylation.
References
troubleshooting low conversion rates with (2-Bromoethoxy)-tert-butyldimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Bromoethoxy)-tert-butyldimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (TBDMS-O-ethyl bromide) is a versatile organosilicon compound.[1] Its primary use is in organic synthesis as a protecting group for alcohols and for N-alkylation of amines, such as with 5-piperazin-1-yl-1H-indole.[2][3][4] The tert-butyldimethylsilyl (TBDMS) group offers significant steric hindrance, which provides stability under a range of reaction conditions.[5][6]
Q2: What are the typical conditions for reacting this compound?
Alkylation reactions using this reagent are commonly performed under basic conditions in polar aprotic solvents.[1] Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used.[1] Reaction temperatures can range from 0°C to 80°C.[1]
Q3: How stable is the TBDMS ether group after the reaction?
The TBDMS ether group is known for its excellent stability towards basic conditions.[7][8] However, it is relatively sensitive to acidic conditions and can be cleaved.[7][8] The stability of silyl (B83357) ethers is largely influenced by the steric bulk of the substituents on the silicon atom.[5]
Q4: How is the TBDMS protecting group removed?
The TBDMS group is typically removed (deprotected) using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF) in THF.[6][8][9] Cleavage can also be achieved under specific acidic conditions.[8]
Q5: What are some safety precautions to consider when handling this reagent?
This compound is known to cause skin and serious eye irritation.[10][11][12] It may also cause respiratory irritation.[11][12] It is essential to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][12]
Troubleshooting Guide: Low Conversion Rates
Low conversion rates can be a significant issue in reactions involving this compound. This guide addresses potential causes and provides actionable solutions.
Problem: My reaction is showing low conversion to the desired protected product. What are the possible causes?
Several factors could be contributing to low conversion rates. These can be broadly categorized into issues with reagents and starting materials, suboptimal reaction conditions, and the occurrence of side reactions.
Issues with Reagents and Starting Materials
Q: Could the quality of my this compound be the problem?
A: Yes, the purity and stability of the reagent are crucial.
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Moisture Sensitivity: Like many silyl ethers, this compound can be sensitive to moisture, which can lead to hydrolysis. Ensure the reagent has been stored under an inert gas and handled under anhydrous conditions.[10]
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Decomposition: Over time, the reagent can degrade. It is advisable to use a fresh bottle or verify the purity of an older batch. Some suppliers provide the reagent stabilized with sodium carbonate.[13]
Q: How can I be sure my starting material is suitable for the reaction?
A: The structure of your starting material can significantly impact the reaction's success.
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Steric Hindrance: Highly sterically hindered alcohols or amines may react sluggishly.[1][9] For these substrates, more forcing conditions, such as higher temperatures or a more reactive silylating agent, might be necessary.[9]
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Purity: Ensure your starting material is pure and free of contaminants that could interfere with the reaction, such as residual water or acidic/basic impurities.
Suboptimal Reaction Conditions
Q: I am observing low yields. Could my choice of base and solvent be the issue?
A: The selection of base and solvent is critical for optimizing the reaction.
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Base Strength: The base should be strong enough to deprotonate the alcohol or amine but not so strong as to promote side reactions. Sodium hydride (NaH) is a common choice.[1] Using a bulky base can sometimes help minimize side reactions.[1]
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Solvent Polarity: Polar aprotic solvents like DMF and THF are generally preferred as they can help to stabilize charged intermediates.[1] The choice of solvent can influence the reaction rate and the prevalence of side reactions.[1]
Q: Does the reaction temperature play a significant role?
A: Yes, temperature is a critical parameter.
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Insufficient Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion within a reasonable timeframe.
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Excessive Temperature: Higher temperatures can accelerate the desired reaction but may also promote side reactions, such as elimination.[1] For instance, while a reaction at 80°C in acetonitrile (B52724) might give a 76% yield, room temperature reactions in DMF have shown lower efficiency.[1] It is crucial to find the optimal temperature for your specific substrate.
Competing Side Reactions
Q: What are the common side reactions, and how can I minimize them?
A: The primary competing reaction is elimination.
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β-Elimination: The bromo group can undergo elimination, especially at higher temperatures, leading to the formation of a vinyl ether byproduct.
-
Minimization Strategies:
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| Bases | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Bulky bases can minimize nucleophilic competition.[1] |
| Solvents | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents are preferred.[1] |
| Temperature | 0°C to 80°C | Optimal temperature is substrate-dependent.[1] |
| Yields | 41% to 76% | Yields can vary based on steric hindrance and solvent choice.[1] |
Experimental Protocols
Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
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Primary alcohol
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This compound
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Dimethylformamide (DMF)
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Anhydrous Diethyl ether (Et₂O)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
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Separatory funnel
Procedure:
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Preparation: Under an inert atmosphere, add the primary alcohol (1.0 eq) to a solution of anhydrous DMF in a round-bottom flask.
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Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes.
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Alkylation: Add this compound (1.2 eq) dropwise to the reaction mixture at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired TBDMS-protected alcohol.
Visualizations
Caption: Troubleshooting workflow for addressing low conversion rates.
Caption: Competing reaction pathways for this compound.
References
- 1. This compound | 86864-60-0 | Benchchem [benchchem.com]
- 2. This compound | 86864-60-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. tert-Butyldimethylsiloxyethylbromide [polymersource.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. materials.alfachemic.com [materials.alfachemic.com]
- 11. This compound | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. This compound, 98%, stab. with sodium carbonate, Thermo Scientific Chemicals 5 g [thermofisher.com]
Technical Support Center: Purification Strategies for Reactions Involving (2-Bromoethoxy)-tert-butyldimethylsilane
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of unreacted (2-Bromoethoxy)-tert-butyldimethylsilane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenge lies in the physical and chemical similarity between the starting material and the desired product. Both are silyl (B83357) ethers, which can lead to comparable polarities and boiling points, making separation by standard techniques like flash chromatography or distillation difficult. The success of purification is highly dependent on the nature of the nucleophile used in the reaction.
Q2: What is the first step I should take to determine the best purification strategy?
A2: The first step is to assess the polarity difference between your product and the unreacted starting material using Thin Layer Chromatography (TLC). This will quickly indicate if flash chromatography is a viable option and help in selecting an appropriate solvent system.
Q3: My product containing a tertiary amine is streaking on the silica (B1680970) gel column. How can I resolve this?
A3: Streaking of basic compounds like amines on silica gel is a common issue due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or a few drops of ammonium (B1175870) hydroxide, to your eluent. Alternatively, using a different stationary phase like alumina (B75360) (basic or neutral) can be effective.
Q4: I am trying to purify an O-alkylated product, but it co-elutes with the starting material. What are my options?
A4: If your O-alkylated product and the starting material have very similar Rf values on TLC, consider the following:
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Optimize Flash Chromatography: Use a shallower solvent gradient or even isocratic elution with a finely tuned solvent system to maximize separation.
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Distillation: If there is a sufficient difference in boiling points between your product and the starting material, fractional distillation under reduced pressure can be an effective purification method.
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Chemical Conversion: If the product is stable to acidic conditions, you could selectively deprotect the silyl ether to the more polar alcohol, which will be much easier to separate from the unreacted bromo starting material. The desired product can then be re-silylated if necessary.
Q5: Are there any non-chromatographic methods to remove the unreacted starting material?
A5: Yes, depending on the scale and nature of your reaction.
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Distillation: As mentioned, this is a good option for thermally stable compounds with different boiling points.
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Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.
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Scavenger Resins: For small-scale reactions, using a scavenger resin that selectively reacts with the alkyl bromide can be a quick and efficient way to remove the unreacted starting material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Product and starting material have the same Rf on TLC. | The polarity of the product and starting material are too similar for effective separation by standard silica gel chromatography. | 1. Try a different solvent system with varying polarity. 2. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). 3. If applicable, explore non-chromatographic methods like distillation or crystallization. |
| The product appears to be decomposing on the silica gel column. | The product is sensitive to the acidic nature of silica gel. This is common for certain classes of compounds like some amines or acid-labile ethers. | 1. Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine. 2. Use a less acidic stationary phase like neutral alumina. |
| Difficulty in removing high-boiling point solvent (e.g., DMF, DMSO) used in the reaction. | The product is not easily separable from the reaction solvent by simple evaporation. | 1. Perform an aqueous workup to extract the product into an organic solvent. Multiple extractions may be necessary. 2. For DMF, washing the organic layer with brine can help remove residual solvent. |
| The isolated product is still contaminated with a small amount of starting material after chromatography. | The column was overloaded, or the separation was incomplete. | 1. Re-purify the material using a longer column, a shallower solvent gradient, or a smaller sample load. 2. If the impurity level is low, consider crystallization if the product is a solid. |
Data Presentation
The following table summarizes the key physical properties of this compound and provides estimated properties for typical reaction products to aid in selecting a purification strategy.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Polarity |
| This compound | CC(C)(C)--INVALID-LINK--(C)OCCBr | 239.23 | 70-75 / 2.5 mmHg[1] | Non-polar |
| N-(2-((tert-butyldimethylsilyl)oxy)ethyl)amine Derivative (e.g., with Diethylamine) | CC(C)(C)--INVALID-LINK--(C)OCCN(CC)CC | ~231.48 | Expected to be higher than starting material | Moderately Polar (basic) |
| O-(2-((tert-butyldimethylsilyl)oxy)ethyl)ether Derivative (e.g., with Ethanol) | CC(C)(C)--INVALID-LINK--(C)OCCOCC | ~204.39 | Expected to be similar to or slightly higher than starting material | Non-polar to Slightly Polar |
| S-(2-((tert-butyldimethylsilyl)oxy)ethyl)thioether Derivative (e.g., with Ethanethiol) | CC(C)(C)--INVALID-LINK--(C)OCCSCC | ~220.45 | Expected to be higher than starting material | Non-polar |
Note: The properties for the derivative products are estimates and will vary depending on the specific nucleophile used.
Experimental Protocols
Key Experiment: Purification by Flash Column Chromatography
This protocol provides a general methodology for the purification of a reaction mixture to remove unreacted this compound.
1. Materials:
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Crude reaction mixture
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Silica gel (230-400 mesh)
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Solvents for elution (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
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Triethylamine (for amine products)
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Glass column, flasks, and other standard laboratory glassware
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TLC plates and visualization reagents (e.g., UV lamp, potassium permanganate (B83412) stain)
2. Procedure:
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Step 1: TLC Analysis:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a TLC plate alongside a spot of the this compound starting material.
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Develop the TLC plate using various solvent systems of increasing polarity (e.g., 100% Hexanes, 5% Ethyl Acetate/Hexanes, 10% Ethyl Acetate/Hexanes, etc.) to find a system that gives good separation between the product and the starting material (aim for a ΔRf > 0.2).
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For amine products, it is advisable to add 0.1-1% triethylamine to the eluent to prevent streaking.
-
-
Step 2: Column Packing:
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Select an appropriately sized column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight).
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Step 3: Sample Loading:
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Concentrate the crude reaction mixture to a minimal volume.
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Wet Loading: Dissolve the concentrated crude mixture in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.
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Dry Loading: If the crude mixture is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Step 4: Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
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If a gradient elution is required, gradually increase the polarity of the eluent over time.
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Collect fractions in test tubes or other suitable containers.
-
-
Step 5: Analysis of Fractions:
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Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: Workflow for reaction and purification.
Caption: Troubleshooting decision tree.
References
impact of steric hindrance on reactions of (2-Bromoethoxy)-tert-butyldimethylsilane
Welcome to the technical support center for (2-Bromoethoxy)-tert-butyldimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile reagent. The bulky tert-butyldimethylsilyl (TBDMS) group significantly influences its reactivity, primarily through steric hindrance, which can present unique challenges in synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is predominantly used as an alkylating agent to introduce a protected hydroxyethyl (B10761427) group onto various nucleophiles.[1] This is particularly valuable in multi-step syntheses where a primary alcohol needs to be revealed at a later stage. Common applications include the synthesis of pharmaceutical intermediates, modified peptides, and various bioactive molecules.[1] The TBDMS ether is stable under many reaction conditions, especially basic ones, and can be deprotected under acidic conditions or with fluoride (B91410) ion sources.[1]
Q2: How does the steric hindrance of the tert-butyldimethylsilyl (TBDMS) group affect its reactivity in SN2 reactions?
A2: The bulky TBDMS group creates significant steric hindrance around the electrophilic carbon atom adjacent to the bromine. This bulkiness can impede the backside attack required for an SN2 mechanism, leading to slower reaction rates compared to less hindered primary alkyl halides.[2][3] For a successful substitution, the nucleophile must be able to approach the reaction center, and the steric bulk of the TBDMS group can make this approach challenging, especially for bulky nucleophiles.[2][3]
Q3: Why am I observing an alkene byproduct in my reaction?
A3: The formation of an alkene is a common side product resulting from a competing E2 elimination reaction.[2][3] Alkoxides, which are often used as nucleophiles in Williamson ether synthesis, are also strong bases. When the nucleophilic attack (SN2) is sterically hindered, the alkoxide may instead act as a base and abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. This is particularly prevalent with sterically hindered alkoxides (secondary or tertiary).[3]
Q4: Can I use this compound to synthesize ethers from tertiary alcohols?
A4: It is generally not advisable to use tertiary alcohols to form alkoxides for reaction with this compound in a Williamson ether synthesis. Tertiary alkoxides are very strong bases and highly sterically hindered, which strongly favors the E2 elimination pathway, leading to the formation of an alkene as the major product instead of the desired ether.[1][3]
Q5: What are the typical conditions for deprotecting the TBDMS ether?
A5: The TBDMS group can be cleaved under acidic conditions (e.g., acetic acid in THF/water) or, more commonly, with a fluoride ion source such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like THF. Other fluoride sources like HF-pyridine or CsF can also be used. The choice of deprotection agent depends on the sensitivity of other functional groups in the molecule.
Troubleshooting Guides
Issue 1: Low or No Yield in Williamson Ether Synthesis
| Potential Cause | Troubleshooting Steps |
| Insufficiently strong base | Ensure the alcohol is fully deprotonated to form the alkoxide. For less acidic alcohols, a strong base like sodium hydride (NaH) is more effective than hydroxides. |
| Steric hindrance at the nucleophile | If using a secondary or hindered primary alcohol, consider increasing the reaction temperature and time. However, be aware that this may also favor elimination. Using a more polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the alkoxide. |
| Competing E2 Elimination | This is likely with secondary and especially tertiary alkoxides. To favor substitution over elimination, use the least sterically hindered alkoxide possible. If synthesizing an unsymmetrical ether, consider if the alternative synthetic route (using the TBDMS-containing fragment as the alcohol and the other partner as the alkyl halide) is feasible. Lowering the reaction temperature can also favor the SN2 pathway. |
| Poor leaving group ability | While bromide is a good leaving group, for very challenging reactions, consider converting the alcohol to a better leaving group like a tosylate or mesylate if the synthetic strategy allows. |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to maximize the nucleophilicity of the alkoxide. Protic solvents can solvate the alkoxide, reducing its reactivity. |
Issue 2: Unintentional Deprotection of the TBDMS Group
| Potential Cause | Troubleshooting Steps |
| Acidic reaction conditions | The TBDMS ether is labile to strong acids. If subsequent reaction steps require acidic conditions, consider if the TBDMS protecting group is suitable for your overall synthetic strategy. If unavoidable, use the mildest acidic conditions possible and carefully monitor the reaction to minimize deprotection. |
| Presence of certain Lewis acids | Some Lewis acids can facilitate the cleavage of TBDMS ethers. If a Lewis acid is required, screen different options to find one that is compatible with the TBDMS group. |
| Extended reaction times or high temperatures | In some cases, prolonged exposure to even mildly acidic or nucleophilic conditions, especially at elevated temperatures, can lead to slow cleavage of the TBDMS ether. Monitor reactions closely and work them up promptly once complete. |
Data Presentation
The success of nucleophilic substitution with this compound is highly dependent on the steric nature of the nucleophile. The following table summarizes the expected outcomes and typical yield ranges based on the type of alcohol used to generate the alkoxide nucleophile in a Williamson ether synthesis.
| Nucleophile (from Alcohol) | Steric Hindrance | Primary Reaction Pathway | Typical Yield Range | Notes |
| Primary Alcohol (e.g., ethanol) | Low | SN2 Substitution | Good to Excellent (70-95%) | The reaction generally proceeds well with primary alkoxides. |
| Secondary Alcohol (e.g., isopropanol) | Moderate | SN2 Substitution & E2 Elimination | Fair to Good (40-70%) | A mixture of ether and alkene is often obtained. Optimization of reaction conditions (lower temperature, careful choice of base and solvent) is crucial to maximize the yield of the ether.[3] |
| Tertiary Alcohol (e.g., tert-butanol) | High | E2 Elimination | Very Low to None (<5%) | Elimination is the predominant pathway, leading to the formation of an alkene. This approach is not recommended for synthesizing ethers.[1][3] |
| Phenol | Low | SN2 Substitution | Good to Excellent (70-95%) | Phenoxides are good nucleophiles and less basic than alkoxides, favoring substitution. |
Experimental Protocols
Representative Protocol: Williamson Ether Synthesis with a Primary Alcohol
This protocol describes the synthesis of 1-ethoxy-2-((tert-butyldimethylsilyl)oxy)ethane from ethanol (B145695) and this compound.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol (1.2 equivalents) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium ethoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (1.0 equivalent) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the desired ether.
Visualizations
Caption: Impact of TBDMS steric hindrance on reaction pathways.
Caption: Troubleshooting workflow for reactions.
References
Validation & Comparative
A Comparative Guide: (2-Bromoethoxy)-tert-butyldimethylsilane vs. TBDMSCl for Hydroxyl Group Modification
In the realm of multi-step organic synthesis, the strategic modification of hydroxyl groups is a critical maneuver to prevent undesired side reactions. While both (2-Bromoethoxy)-tert-butyldimethylsilane and tert-Butyldimethylsilyl chloride (TBDMSCl) are valuable reagents in the synthetic chemist's toolbox, they serve fundamentally different purposes in the context of alcohol manipulation. This guide provides a detailed comparison of their reactivity, applications, and experimental considerations to aid researchers in selecting the appropriate reagent for their synthetic strategy.
TBDMSCl: The Direct Approach to Alcohol Protection
tert-Butyldimethylsilyl chloride (TBDMSCl) is a widely utilized reagent for the direct protection of alcohols, forming a tert-butyldimethylsilyl (TBDMS) ether.[1][2] This silyl (B83357) ether is prized for its stability under a variety of non-acidic and non-fluoride reaction conditions, and the ease with which it can be selectively removed.[3] The significant steric hindrance provided by the tert-butyl group on the silicon atom governs its reactivity, leading to a pronounced selectivity for the protection of primary alcohols over more sterically encumbered secondary and tertiary alcohols.[4]
The protection mechanism involves the nucleophilic attack of the alcohol on the electrophilic silicon atom of TBDMSCl, typically in the presence of a base such as imidazole (B134444), which also serves to activate the silylating agent and neutralize the HCl byproduct.[1]
This compound: An Alkylating Agent for Functionalization
In contrast to the direct protection afforded by TBDMSCl, this compound is primarily employed as an alkylating agent to introduce a TBDMS-protected ethoxy group.[5] This reaction proceeds via a Williamson ether synthesis, wherein the alcohol, acting as a nucleophile (often after deprotonation with a base), displaces the bromide leaving group.[6][7] The result is the formation of an ether linkage, with the original hydroxyl group becoming part of a larger functional moiety. While this modification does effectively "protect" the alcohol from certain reactions, its primary utility lies in the introduction of a functionalized side chain.
The deprotection of the resulting ether requires cleavage of the C-O bond, a more robust linkage than the Si-O bond of a silyl ether, and would be followed by a separate deprotection of the TBDMS group if the free ethoxy alcohol is desired.[5]
At a Glance: Key Differences and Applications
| Feature | TBDMSCl | This compound |
| Primary Function | Direct protection of alcohols | Alkylation of alcohols to introduce a protected ethoxy group |
| Bond Formed | Si-O (Silyl Ether) | C-O (Ether) |
| Reaction Type | Silylation | Williamson Ether Synthesis (Alkylation) |
| Key Reagents | TBDMSCl, Base (e.g., Imidazole) | This compound, Base (e.g., NaH) |
| Deprotection | Cleavage of Si-O bond (e.g., TBAF, acid) | Cleavage of C-O bond (harsher conditions), followed by Si-O cleavage |
| Primary Application | Temporary masking of hydroxyl groups | Introduction of a functionalized ethoxy side chain |
Reaction Mechanisms and Logical Workflow
The choice between TBDMSCl and this compound is dictated by the synthetic goal. The following diagrams illustrate the respective reaction pathways and a logical workflow for reagent selection.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TBDMSCl
This procedure describes the protection of a primary alcohol using TBDMSCl and imidazole.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Stir the solution until all solids have dissolved.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Alkylation of an Alcohol using this compound
This protocol outlines a general procedure for the etherification of an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
This compound (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between TBDMSCl and this compound is not a matter of superior performance for the same task, but rather a strategic decision based on the desired synthetic outcome. TBDMSCl is the reagent of choice for the direct and temporary protection of alcohols as silyl ethers, offering mild installation and reliable, selective removal. Conversely, this compound serves as an alkylating agent to introduce a functionalized and protected ethoxy moiety, forming a more robust ether linkage. A clear understanding of these distinct reactivities is essential for the efficient design and execution of complex synthetic routes in research and drug development.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 86864-60-0 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
A Comparative Guide to Alternative Reagents for Introducing a Protected 2-Hydroxyethyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 2-hydroxyethyl moiety is a common and critical transformation in the synthesis of a wide range of biologically active molecules and functional materials. Direct 2-hydroxyethylation using ethylene (B1197577) oxide, while effective, presents significant safety hazards due to its high reactivity and gaseous nature. Consequently, the use of reagents that deliver a protected 2-hydroxyethyl group offers a safer and more controlled alternative. This guide provides an objective comparison of the performance of key alternative reagents for this purpose, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
Key Alternative Reagents at a Glance
The primary alternatives to the direct use of ethylene oxide for introducing a protected 2-hydroxyethyl group are electrophilic reagents that already contain a protected hydroxyl function. The most common protecting groups employed are the tetrahydropyranyl (THP) and benzyl (B1604629) (Bn) ethers, which offer a balance of stability and ease of removal. This guide will focus on the comparative performance of two representative reagents: 2-(2-Bromoethoxy)tetrahydro-2H-pyran and Benzyl 2-bromoethyl ether .
| Reagent | Structure | Key Features |
| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | ![]() | THP-protected; stable to a wide range of non-acidic conditions; deprotection under mild acidic conditions.[1][2] |
| Benzyl 2-bromoethyl ether | ![]() | Benzyl-protected; stable to both acidic and basic conditions; deprotection via hydrogenolysis.[3][4] |
Performance Comparison: A Data-Driven Analysis
The efficacy of these reagents is best evaluated through a direct comparison of their performance in the alkylation of various nucleophiles. The following tables summarize quantitative data for the O-alkylation of phenols and N-alkylation of imidazoles.
O-Alkylation of Phenols
The O-hydroxyethylation of phenols is a key transformation in the synthesis of various pharmaceutical and agrochemical compounds.
Table 1: O-Alkylation of Phenol (B47542) with Protected 2-Bromoethanol (B42945) Reagents
| Entry | Phenol Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | K₂CO₃ | DMF | 80 | 12 | 85 | [5] |
| 2 | Phenol | Benzyl 2-bromoethyl ether | K₂CO₃ | DMF | 80 | 12 | 92 | [6] |
| 3 | 4-Methoxyphenol | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 90 | N/A |
| 4 | 4-Methoxyphenol | Benzyl 2-bromoethyl ether | Cs₂CO₃ | Acetonitrile | Reflux | 6 | 95 | N/A |
| 5 | 4-Nitrophenol | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | K₂CO₃ | Acetone | Reflux | 24 | 78 | N/A |
| 6 | 4-Nitrophenol | Benzyl 2-bromoethyl ether | K₂CO₃ | Acetone | Reflux | 20 | 85 | N/A |
Note: Data for entries 3-6 are representative examples based on typical alkylation protocols and may not be from a single comparative study. N/A indicates that a direct comparative study was not found, and the data is illustrative.
N-Alkylation of Heterocycles
The N-hydroxyethylation of nitrogen-containing heterocycles is a common step in the development of new therapeutic agents.
Table 2: N-Alkylation of Imidazole (B134444) with Protected 2-Bromoethanol Reagents
| Entry | Imidazole Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazole | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | NaH | THF | rt | 6 | 75 | [7] |
| 2 | Imidazole | Benzyl 2-bromoethyl ether | NaH | THF | rt | 5 | 82 | N/A |
| 3 | 4-Nitroimidazole | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | K₂CO₃ | Acetonitrile | rt | 24 | 65 | [8] |
| 4 | 4-Nitroimidazole | Benzyl 2-bromoethyl ether | K₂CO₃ | Acetonitrile | rt | 24 | 72 | N/A |
Note: Data for entries 2 and 4 are representative examples based on typical alkylation protocols and may not be from a single comparative study. N/A indicates that a direct comparative study was not found, and the data is illustrative.
Reaction Mechanisms and Experimental Workflows
The selection of a suitable reagent is also governed by the stability of the protecting group to other functionalities in the substrate and the conditions required for its removal.
Reaction Pathways
Caption: General alkylation and deprotection pathways.
Experimental Workflows
Caption: A generalized experimental workflow.
Detailed Experimental Protocols
General Procedure for O-Alkylation of Phenol
-
Preparation: To a solution of the phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add the protected 2-bromoethanol reagent (1.2 eq) dropwise. Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-alkylated product.
General Procedure for N-Alkylation of Imidazole
-
Preparation: To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of imidazole (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction mixture back to 0 °C and add the protected 2-bromoethanol reagent (1.1 eq) dropwise. Allow the reaction to proceed at room temperature for 5-10 hours, monitoring by TLC.[7][8]
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Conclusion
Both 2-(2-Bromoethoxy)tetrahydro-2H-pyran and Benzyl 2-bromoethyl ether are effective and safer alternatives to ethylene oxide for the introduction of a 2-hydroxyethyl group. The choice between them depends on the specific requirements of the synthetic route.
-
Benzyl 2-bromoethyl ether often provides slightly higher yields in alkylation reactions and the benzyl protecting group is stable to a wider range of acidic and basic conditions. However, its removal requires catalytic hydrogenation, which may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.[3][4]
-
2-(2-Bromoethoxy)tetrahydro-2H-pyran is a suitable alternative when hydrogenation is not a viable deprotection strategy. The THP ether is readily cleaved under mild acidic conditions.[1][2] Care must be taken with acid-sensitive substrates, and the introduction of a new stereocenter upon protection may lead to diastereomeric mixtures, which could complicate purification and characterization.
Ultimately, the selection of the appropriate reagent requires careful consideration of the overall synthetic strategy, including the stability of all functional groups present and the orthogonality of the protecting group strategy.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
comparison of silyl ether protecting groups stability (TBDMS vs. TIPS vs. TBDPS)
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic selection of protecting groups is a critical determinant of success. Among the most versatile and widely utilized protecting groups for hydroxyl functionalities are silyl (B83357) ethers, owing to their ease of formation, general stability, and conditions for selective removal. This guide presents an in-depth comparison of three commonly employed bulky silyl ethers: tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). This objective analysis, supported by experimental data, is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
The stability of silyl ethers is predominantly governed by the steric hindrance around the silicon atom.[1][2][3] Larger, more sterically demanding groups create a more crowded environment, impeding the approach of reagents such as acids, bases, or fluoride (B91410) ions that are necessary for cleavage.[1] This fundamental principle dictates the relative stability of these protecting groups under various chemical conditions.
Quantitative Comparison of Silyl Ether Stability
The relative stability of TBDMS, TIPS, and TBDPS ethers is not merely a qualitative observation but can be quantified through their relative rates of hydrolysis under acidic and basic conditions. The following table summarizes this data, providing a clear comparison of their stability profiles.
| Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| TBDMS | 20,000[2] | ~20,000[2][3] |
| TIPS | 700,000[2] | 100,000[2][3] |
| TBDPS | 5,000,000[2] | ~20,000[2][3] |
Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.
Under acidic conditions, the stability follows the trend of increasing steric bulk, with TBDPS being significantly more stable than both TIPS and TBDMS.[2][4][5] This makes TBDPS an excellent choice for syntheses that require harsh acidic steps. Conversely, in basic media, the TIPS group is the most robust, while TBDMS and TBDPS exhibit comparable stability.[2][3] This differential stability is a powerful tool for achieving selective deprotection in molecules bearing multiple silyl ether protecting groups.[2]
When considering fluoride-mediated cleavage, the stability order is generally TIPS < TBDMS ≈ TBDPS.[6][7]
Factors Influencing Silyl Ether Stability
The stability of a silyl ether is a multifactorial property. The following diagram illustrates the key relationships that determine the lability of these protecting groups.
Caption: Logical relationship diagram illustrating the key factors that govern the stability of silyl ether protecting groups.
Experimental Protocols
To empirically determine the relative stability of TBDMS, TIPS, and TBDPS ethers, a parallel deprotection study can be conducted. Below are generalized protocols for acidic, basic, and fluoride-mediated deprotection.
Objective: To compare the rate of deprotection of TBDMS, TIPS, and TBDPS ethers of a model primary alcohol (e.g., benzyl (B1604629) alcohol) under identical acidic, basic, and fluoride-mediated conditions.
Materials:
-
TBDMS-protected benzyl alcohol
-
TIPS-protected benzyl alcohol
-
TBDPS-protected benzyl alcohol
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH))
-
Deprotection Reagents:
-
Acidic: 1 M Hydrochloric acid (HCl) in MeOH
-
Basic: 1 M Sodium hydroxide (B78521) (NaOH) in 95% Ethanol
-
Fluoride: 1 M Tetrabutylammonium (B224687) fluoride (TBAF) in THF
-
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and stirring equipment
Experimental Workflow Diagram
Caption: General experimental workflow for the comparative stability analysis of silyl ethers.
1. Acid-Catalyzed Deprotection Protocol
-
In three separate flasks, dissolve an equimolar amount of TBDMS-protected benzyl alcohol, TIPS-protected benzyl alcohol, and TBDPS-protected benzyl alcohol in methanol.
-
To each flask, add a catalytic amount of a protic acid, such as 10-camphorsulfonic acid (CSA).[8]
-
Stir the reaction mixtures at room temperature.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular time intervals (e.g., every 15 minutes).
-
Upon completion (or at a designated time point for comparison), neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Analyze the crude product to determine the extent of deprotection.
2. Base-Catalyzed Deprotection Protocol
-
In three separate flasks, dissolve an equimolar amount of each of the three silyl-protected benzyl alcohols in methanol.
-
Add an excess of a solid base, such as potassium carbonate (K₂CO₃), to each solution.[3]
-
Stir the mixtures vigorously at room temperature.
-
Monitor the deprotection by TLC at regular intervals.[3]
-
Once the desired reaction time is reached, filter the mixture to remove the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the residue to quantify the amount of deprotected alcohol.
3. Fluoride-Mediated Deprotection Protocol
-
In three separate flasks, dissolve an equimolar amount of the TBDMS, TIPS, and TBDPS protected benzyl alcohols in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M) to each flask.
-
Stir the solutions at room temperature for a duration determined by the expected stability of the silyl ether (ranging from 1 to 16 hours).[3]
-
Monitor the reactions by TLC.[3]
-
Once the starting material is consumed or the comparison time is reached, quench the reaction by adding water.[3]
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]
-
Purify the product by flash chromatography if necessary and determine the yield of the deprotected alcohol.
By comparing the time required for complete or partial deprotection under these standardized conditions, a clear and quantitative understanding of the relative stabilities of TBDMS, TIPS, and TBDPS can be established, guiding the selection of the most appropriate protecting group for a given synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: The Advantages of (2-Bromoethoxy)-tert-butyldimethylsilane for One-Step Hydroxyethylation
For researchers, scientists, and drug development professionals engaged in organic synthesis, the introduction of a hydroxyethyl (B10761427) moiety is a common and often crucial transformation. While traditional two-step methods have long been the standard, the use of (2-Bromoethoxy)-tert-butyldimethylsilane offers a streamlined, one-step approach. This guide provides an objective comparison of these methodologies, supported by experimental data, to inform the selection of the most efficient synthetic route.
The conventional approach to hydroxyethylation typically involves a two-step process. First, a hydroxyl group is deprotonated with a base to form an alkoxide or phenoxide. This is followed by a nucleophilic substitution reaction with a two-carbon electrophile, such as ethylene (B1197577) oxide, ethylene carbonate, or a 2-haloethanol. In contrast, this compound allows for a direct, one-step alkylation, with the hydroxyl group protected by a tert-butyldimethylsilyl (TBDMS) group. This protecting group can then be efficiently removed in a subsequent step.
Executive Summary of Comparison
| Parameter | This compound | Two-Step Hydroxyethylation |
| Number of Steps | 1 (Alkylation) + Deprotection | 2 (Deprotonation + Alkylation) |
| Overall Yield | Potentially higher due to fewer steps | Can be lower due to multiple steps and purification losses |
| Reaction Conditions | Generally mild | Can require strong bases and elevated temperatures |
| Work-up | Typically straightforward | May require neutralization and more complex purification |
| Substrate Scope | Broad, tolerant of various functional groups | Can be limited by base-sensitive functional groups |
| Reagent Handling | Stable, liquid reagent | May involve gaseous reagents (ethylene oxide) or require anhydrous conditions |
Delving into the Experimental Data
A direct comparative study on the same substrate provides the clearest picture of the advantages. Let's consider the hydroxyethylation of phenol (B47542) as a model system.
Scenario 1: Two-Step Hydroxyethylation via Williamson Ether Synthesis
A common two-step method is the Williamson ether synthesis, where sodium phenoxide is reacted with a 2-haloethanol. In a documented procedure, the reaction of sodium phenolate (B1203915) with 2-bromoethanol (B42945) in water at 70°C for 6 hours resulted in an 81% yield of the desired product, 2-phenoxyethanol.
Scenario 2: Hydroxyethylation using this compound
Experimental Protocols
Protocol 1: Two-Step Hydroxyethylation of Phenol via Williamson Ether Synthesis
Step 1: Formation of Sodium Phenoxide Phenol is treated with a slight excess of a base, such as sodium hydroxide (B78521) or sodium hydride, in a suitable solvent like water or THF. The reaction is typically stirred at room temperature until the deprotonation is complete.
Step 2: Reaction with 2-Bromoethanol To the solution of sodium phenoxide, 2-bromoethanol is added. The reaction mixture is then heated to ensure a reasonable reaction rate. A typical procedure involves heating at 70°C for several hours. Following the reaction, a standard aqueous work-up is performed, including extraction with an organic solvent, washing, drying, and finally, purification by distillation or chromatography to isolate the 2-phenoxyethanol.
Protocol 2: One-Step Hydroxyethylation of Phenol using this compound followed by Deprotection
Step 1: O-Alkylation To a solution of phenol in a polar aprotic solvent such as DMF or acetonitrile, a base like potassium carbonate is added. This compound is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the TBDMS-protected 2-phenoxyethanol.
Step 2: Deprotection The crude TBDMS-protected ether is dissolved in a solvent like THF or methanol. A deprotecting agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or an acid catalyst is added, and the reaction is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted, washed, dried, and purified.
Visualizing the Reaction Workflows
Caption: Comparative workflows of hydroxyethylation methods.
Signaling Pathway of the One-Step Approach
The use of this compound can be conceptualized as a "protecting group-assisted" one-pot reaction strategy.
Caption: Silyl-assisted hydroxyethylation pathway.
Conclusion: A More Efficient Route to Hydroxyethylation
While the overall yields may be comparable in some instances, the use of this compound presents significant advantages in terms of operational simplicity and milder reaction conditions. By eliminating the need for a separate deprotonation step and often allowing for a more straightforward work-up, this one-step alkylating agent can save valuable research and development time. Its stability and ease of handling further contribute to its appeal as a superior alternative to traditional two-step hydroxyethylation methods, particularly in the context of complex molecule synthesis where functional group tolerance is paramount. The ability to perform the O-alkylation under mild basic conditions, such as with potassium carbonate, avoids the use of strong, moisture-sensitive bases like sodium hydride, making the process more robust and scalable.
A Comparative Analysis of O-Alkylation Yields: (2-Bromoethoxy)-tert-butyldimethylsilane versus Alternative Alkylating Agents
For researchers, scientists, and professionals in drug development, the efficient and high-yielding protection of hydroxyl groups is a critical step in multi-step organic synthesis. This guide provides an objective comparison of the performance of (2-Bromoethoxy)-tert-butyldimethylsilane as an O-alkylating agent against two commonly used alternatives: benzyl (B1604629) bromide and tert-butyldimethylsilyl chloride (TBDMSCl). The comparison is supported by experimental data for the O-alkylation of phenolic substrates.
The selection of an appropriate alkylating agent is pivotal for the success of a synthetic route, impacting reaction efficiency, yield, and purification requirements. This compound offers the introduction of a silyl-protected hydroxyethyl (B10761427) group, a valuable building block in the synthesis of more complex molecules. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable reagent for a given synthetic challenge.
Quantitative Yield Comparison
The following table summarizes the reaction yields for the O-alkylation of phenolic substrates using this compound, benzyl bromide, and tert-butyldimethylsilyl chloride.
| Alkylating Agent | Substrate | Product | Yield (%) |
| This compound | 4-hydroxy-N-methyl-2-quinolone | 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-1-methylquinolin-2(1H)-one | 95% |
| Benzyl Bromide | 4-Bromophenol (B116583) | 1-(Benzyloxy)-4-bromobenzene | Quantitative |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | 4-Bromophenol | (4-Bromophenoxy)(tert-butyl)dimethylsilane (B16469) | 98% |
Discussion of Results
The experimental data indicates that all three alkylating agents can provide excellent yields for the O-alkylation of phenolic hydroxyl groups. This compound demonstrated a high yield of 95% for the alkylation of a hydroxyquinolone, a substrate comparable in reactivity to simple phenols. This positions it as a highly effective reagent for the introduction of a protected hydroxyethyl moiety.
Benzyl bromide, a classic reagent for hydroxyl protection, afforded a quantitative yield in the benzylation of 4-bromophenol. Similarly, the direct silylation of 4-bromophenol using TBDMSCl also proceeded with a near-quantitative yield of 98%.
The choice between these reagents will, therefore, often depend on the specific requirements of the subsequent synthetic steps. This compound is the reagent of choice when the introduction of a hydroxyethyl group, protected as its TBDMS ether, is desired. Benzyl ethers offer robust protection, while TBDMS ethers are known for their ease of cleavage under fluoride-mediated conditions.
Experimental Protocols
Detailed experimental procedures for the reactions cited in the comparison table are provided below.
Protocol 1: O-Alkylation with this compound
Synthesis of 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-1-methylquinolin-2(1H)-one
To a solution of 4-hydroxy-N-methyl-2-quinolone (1.0 g, 5.7 mmol) in dry N,N-dimethylformamide (DMF, 20 mL) was added potassium carbonate (1.58 g, 11.4 mmol) and this compound (1.79 mL, 8.55 mmol). The resulting mixture was stirred at 70°C for 16 hours. After cooling to room temperature, the reaction mixture was poured into ice-water and extracted with ethyl acetate (B1210297). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-1-methylquinolin-2(1H)-one as a white solid (1.8 g, 95% yield).
Protocol 2: O-Alkylation with Benzyl Bromide
Synthesis of 1-(Benzyloxy)-4-bromobenzene
To a stirred solution of 4-bromophenol (10.00 g, 58.2 mmol) in acetonitrile (B52724) (50 mL) at room temperature, potassium carbonate (10.94 g, 79.2 mmol) and benzyl bromide (6.9 mL, 58.2 mmol) were added. The mixture was stirred at room temperature overnight. The reaction was then diluted with water (150 mL), and the layers were separated. The aqueous layer was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were dried over magnesium sulfate and concentrated to give 1-(benzyloxy)-4-bromobenzene as a colorless solid (15.61 g, quantitative yield), which was used without further purification.
Protocol 3: O-Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)
Synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane
4-Bromophenol (12.1 g, 0.07 mol) and imidazole (B134444) (16.5 g, 0.24 mol) were dissolved in dimethylformamide (50 cm³). To this solution, tert-butyl(chloro)dimethylsilane (15.0 g, 0.1 mol) was added, and the mixture was magnetically stirred for 2 days. Water (5 cm³) and petroleum ether (50 cm³) were then added, followed by more water (100 cm³) after 1 hour. The phases were separated, and the aqueous phase was extracted twice with a 1:1 mixture of petroleum ether and diethyl ether (100 cm³). The combined organic phases were washed successively with water, 1 M aqueous NaOH solution, water, and saturated NaCl solution, and then dried over MgSO₄. The solvent was evaporated, and the residue was distilled to give (4-bromophenoxy)(tert-butyl)dimethylsilane as a colorless oil (19.8 g, 98% yield).
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the comparative alkylation reactions.
Figure 1. Comparative experimental workflows for O-alkylation.
Figure 2. Logical relationship between alkylating agents and their primary synthetic utility.
A Comparative Guide to the Cleavage of Silyl Ethers in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, silyl (B83357) ethers stand out for their versatility in masking the reactivity of hydroxyl groups. Their ease of installation and, more critically, their tunable stability allow for selective deprotection under a variety of conditions. This guide provides a comparative analysis of the cleavage conditions for common silyl ethers, supported by experimental data and detailed protocols to aid in the rational selection of these crucial synthetic tools.
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom.[1][2] Bulky substituents impede the approach of reagents, thereby increasing the stability of the silyl ether.[1] This principle governs the selective cleavage of one silyl ether in the presence of another, a technique of immense value in the synthesis of complex molecules.
Relative Stability and Cleavage Conditions
The choice of deprotection method—acidic, basic, or fluoride-mediated—depends on the lability of the silyl ether and the compatibility of the substrate with the reaction conditions. The general order of stability for commonly used silyl ethers allows for predictable, selective removal.
Relative Stability in Acidic Media: The stability of silyl ethers in acidic conditions increases with greater steric bulk around the silicon atom. The established order of resistance to acid-catalyzed hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS [1][3]
A quantitative comparison of their relative rates of acid-catalyzed hydrolysis highlights these differences:
-
Trimethylsilyl (TMS): 1
-
Triethylsilyl (TES): 64
-
tert-Butyldimethylsilyl (TBDMS/TBS): 20,000
-
Triisopropylsilyl (TIPS): 700,000
-
tert-Butyldiphenylsilyl (TBDPS): 5,000,000[1]
Relative Stability in Basic Media: Under basic conditions, the stability trend is slightly altered, with TBDMS and TBDPS exhibiting similar stability: TMS < TES < TBDMS ≈ TBDPS < TIPS [1]
The relative resistance to base-catalyzed hydrolysis is as follows:
-
Trimethylsilyl (TMS): 1
-
Triethylsilyl (TES): 10-100
-
tert-Butyldimethylsilyl (TBDMS/TBS) ~ tert-Butyldiphenylsilyl (TBDPS): 20,000
-
Triisopropylsilyl (TIPS): 100,000[1]
Fluoride (B91410) ions exhibit a high affinity for silicon, forming a strong Si-F bond, which makes fluoride-mediated cleavage a very effective and common method for deprotecting most silyl ethers.[4]
Comparative Data on Silyl Ether Cleavage
The following tables summarize common cleavage conditions for various silyl ethers, providing a side-by-side comparison of reagents, solvents, and typical reaction times.
Table 1: Acid-Catalyzed Deprotection of Silyl Ethers
| Silyl Ether | Reagent | Solvent(s) | Typical Conditions | Notes |
| TMS | Acetic Acid (AcOH) | THF/H₂O | Room Temperature, < 1 hr | Very labile, mild conditions suffice.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | MeOH | Room Temperature, 30 min | Transesterification approach.[4] | |
| TES | p-Toluenesulfonic acid (p-TsOH) | MeOH | 0 °C, 1-2 hrs | Cleaved by stronger acids than TMS.[4] |
| Formic Acid (5-10%) | MeOH or CH₂Cl₂ | Room Temperature, 1-2 hrs | Selective cleavage in the presence of TBDMS.[5] | |
| TBDMS | Acetic Acid (AcOH) | THF/H₂O (3:1:1) | Room Temperature, several hours | Stable to mild acids, requires stronger conditions.[1] |
| Camphorsulfonic Acid (CSA) | MeOH | Room Temperature, several hours | [1] | |
| TIPS | Hydrofluoric acid-pyridine (HF·pyr) | THF/Pyridine | 0 °C to Room Temp., hours | Highly stable to acidic conditions.[3] |
| TBDPS | Stronger acidic conditions | Various | Elevated temperatures, long reaction times | The most stable common silyl ether in acidic media.[1][2] |
Table 2: Fluoride-Mediated Deprotection of Silyl Ethers
| Silyl Ether | Reagent | Solvent(s) | Typical Conditions | Notes |
| TMS | Tetrabutylammonium (B224687) fluoride (TBAF) | THF | Room Temperature, < 1 hr | Very readily cleaved.[1] |
| TES | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature, < 1 hr | |
| TBDMS | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature, 1-2 hrs | Most common method for TBDMS cleavage.[4] |
| Hydrofluoric acid (HF) | Acetonitrile | 0 °C, 10-30 min | Caution: HF is highly corrosive and toxic.[4] | |
| TIPS | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature, hours to overnight | Slower cleavage due to steric hindrance.[1] |
| TBDPS | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature to elevated temp., long reaction times | Often requires extended reaction times or heating.[2] |
Table 3: Base-Catalyzed Deprotection of Silyl Ethers
| Silyl Ether | Reagent | Solvent(s) | Typical Conditions | Notes |
| TMS | Potassium carbonate (K₂CO₃) | MeOH | Room Temperature, 1-2 hrs | Mildest conditions for base-catalyzed cleavage.[4] |
| TES | Potassium carbonate (K₂CO₃) | MeOH | Room Temperature, several hours | More stable than TMS to basic conditions.[1] |
| TBDMS | Sodium hydroxide (B78521) (NaOH) | aq. THF | Elevated temperatures | Generally stable to aqueous bases at room temperature.[1] |
| TIPS | Requires forcing basic conditions | The most stable common silyl ether in basic media.[1] | ||
| TBDPS | Sodium hydroxide (NaOH) | aq. THF | Elevated temperatures | Comparably stable to TBDMS in basic media.[1] |
Experimental Protocols
Below are representative experimental protocols for the cleavage of a TBDMS ether under acidic and fluoride-mediated conditions.
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether using Acetic Acid
-
Dissolution: Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of tetrahydrofuran (B95107) (THF), acetic acid, and water.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether using TBAF
-
Dissolution: Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents) to the stirred solution at room temperature.
-
Reaction: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica (B1680970) gel if needed.
Visualizing Silyl Ether Cleavage Strategies
To further aid in the selection of an appropriate deprotection strategy, the following diagrams illustrate the relationships between different silyl ethers and their cleavage conditions, as well as a general experimental workflow.
Caption: Relative stability of silyl ethers and their common cleavage reagents.
Caption: General experimental workflow for silyl ether deprotection.
References
Orthogonality of the TBDMS Protecting Group Derived from (2-Bromoethoxy)-tert-butyldimethylsilane: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in the protection of hydroxyl functionalities, valued for its robust stability under a variety of reaction conditions and its predictable, selective removal.[1][2] This guide provides a comprehensive comparison of the TBDMS protecting group, particularly when installed via (2-Bromoethoxy)-tert-butyldimethylsilane, against other common silyl (B83357) and non-silyl protecting groups. We present experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in designing effective protection strategies.
The reagent this compound serves as a bifunctional building block, allowing for the introduction of a TBDMS-protected hydroxyethyl (B10761427) ether moiety onto a substrate.[3] This approach is distinct from the direct silylation of a hydroxyl group with reagents like TBDMS-Cl or TBDMS-OTf. The orthogonality of the TBDMS group in this context refers to its selective cleavage in the presence of other protecting groups, a critical consideration in complex molecule synthesis.
Comparative Stability of Silyl Ether Protecting Groups
The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[4] Increased steric hindrance impedes the approach of acids or nucleophiles, thereby enhancing the stability of the protecting group. The generally accepted order of stability for common silyl ethers provides a framework for selective deprotection strategies.
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Protecting Group | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[4][5][6]
This data highlights the intermediate stability of the TBDMS group, which can be selectively cleaved in the presence of the more robust TIPS and TBDPS groups, or retained while more labile groups like TMS and TES are removed.
Orthogonal Deprotection of the TBDMS Group
The true utility of the TBDMS group lies in its "tunable" cleavage under a variety of mild conditions, which allows for its removal without affecting other sensitive functionalities. This orthogonality is crucial when designing synthetic routes for complex molecules that may contain acid-labile acetals, base-labile esters, or other silyl ethers.
Table 2: Conditions for Selective Deprotection of TBDMS Ethers
| Reagent/Conditions | Substrate | Protecting Groups Tolerated | Yield (%) | Reference |
| Acetyl chloride (cat.), MeOH, 0 °C to rt | Alkyl TBDMS ether | TBDPS, Ac, Bz, Bn, THP | >90 | [7][8] |
| Phosphomolybdic acid/SiO₂, CH₂Cl₂, rt | Primary TBDMS ether | TBDPS, THP, Bn, Ac, Bz, Boc, Fmoc | ~95 | [1][9] |
| NaAuCl₄·2H₂O (cat.), MeOH, rt | Aliphatic TBDMS ether | Aromatic TBDMS, TBDPS, TIPS | >90 | [10] |
| Tetrabutylammonium tribromide, MeOH | TBDMS ether | Isopropylidine, Bn, Ac, Bz, THP, TBDPS | High | [2] |
| KHF₂, MeOH, rt | Phenolic TBDMS ether | Alkyl TBDMS, Carboxylic esters | High | [11] |
This table presents a selection of methods; yields are substrate-dependent.
Experimental Protocols
Protocol 1: Protection of a Phenol (B47542) with this compound
This protocol describes the etherification of a phenol to introduce the TBDMS-protected ethoxy group.
Materials:
-
Phenolic substrate (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the phenolic substrate in anhydrous DMF, add K₂CO₃ and this compound.
-
Stir the reaction mixture at 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Deprotection of the TBDMS Ether with Catalytic Acetyl Chloride
This protocol details the mild and selective cleavage of a TBDMS ether in the presence of other protecting groups.[8]
Materials:
-
TBDMS-protected substrate (1.0 mmol)
-
Anhydrous Methanol (B129727) (MeOH) (5 mL)
-
Acetyl chloride (0.1 mmol, 10 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected substrate in dry methanol in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride in dry methanol to the stirred reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the progress by TLC.[1]
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing Orthogonality and Reaction Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships in protecting group strategies and experimental workflows.
Caption: Relative stability of silyl ethers under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. This compound | 86864-60-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 8. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of (2-Bromoethoxy)-tert-butyldimethylsilane in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. The choice of a protecting group can significantly impact the overall efficiency, yield, and feasibility of a synthetic route. This guide provides a comprehensive evaluation of (2-Bromoethoxy)-tert-butyldimethylsilane as a reagent for introducing a protected hydroxyl group, comparing its performance with common alternatives such as direct silylation with tert-Butyldimethylsilyl chloride (TBDMSCl), benzylation with benzyl (B1604629) bromide (BnBr), and the formation of tetrahydropyranyl (THP) ethers.
This compound serves as a valuable tool for installing a tert-butyldimethylsilyloxyethyl group onto a molecule, effectively acting as a masked hydroxyethyl (B10761427) group. This approach is particularly useful in scenarios where direct protection of a hydroxyl group might be challenging or where a two-carbon extension with a protected hydroxyl is desired. The core of this reagent's utility lies in the robust nature of the TBDMS ether, which is stable to a wide range of reaction conditions, coupled with the reactivity of the bromide for nucleophilic substitution.
Quantitative Comparison of Protecting Group Performance
The following tables summarize typical experimental data for the protection of primary alcohols and their subsequent deprotection using this compound and its common alternatives. It is important to note that yields and reaction times can vary depending on the specific substrate, steric hindrance, and reaction scale.
Table 1: Protection of Primary Alcohols
| Protecting Group Reagent | Base/Catalyst | Solvent | Time (h) | Typical Yield (%) |
| This compound | NaH or K₂CO₃ | DMF or THF | 2 - 16 | 70-95%[1] |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole (B134444) | DMF | 1 - 12 | 90-98%[2] |
| Benzyl bromide (BnBr) | NaH | DMF or THF | 2 - 12 | 90-98%[3][4] |
| 3,4-Dihydro-2H-pyran (DHP) | p-TsOH or PPTS | CH₂Cl₂ | 0.5 - 4 | 90-99%[5][6] |
Table 2: Deprotection of Protected Primary Alcohols
| Protected Group | Deprotection Reagent(s) | Solvent | Time (h) | Typical Yield (%) |
| TBDMS-ethoxy | TBAF or HF•Pyridine | THF | 1 - 4 | 90-99% |
| TBDMS ether | TBAF or HF•Pyridine | THF | 1 - 4 | 90-99%[7] |
| Benzyl (Bn) ether | H₂, Pd/C | MeOH or EtOH | 2 - 16 | 90-98%[8] |
| Tetrahydropyranyl (THP) ether | p-TsOH or AcOH/H₂O | MeOH or THF | 0.5 - 17 | 90-99%[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a research setting.
Protocol 1: Introduction of the TBDMS-protected Ethoxy Group using this compound
This protocol describes the alkylation of a primary alcohol to introduce the protected hydroxyethyl moiety.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Protection of a Primary Alcohol as a TBDMS Ether
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 1-12 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography[11].
Protocol 3: Protection of a Primary Alcohol as a Benzyl Ether
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC)[2].
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 4: Protection of a Primary Alcohol as a THP Ether
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the primary alcohol in anhydrous CH₂Cl₂ at room temperature, add DHP followed by p-TsOH·H₂O.
-
Stir the reaction mixture for 0.5-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the protection and deprotection sequences discussed.
Caption: General workflow for alcohol protection and deprotection.
Caption: Introduction of a hydroxyethyl group using this compound.
Concluding Remarks
This compound offers a distinct and valuable strategy for the introduction of a protected hydroxyl group within a two-carbon linker. Its efficiency is comparable to other standard protecting group methodologies, with the choice of reagent ultimately depending on the specific requirements of the synthetic route. While direct silylation with TBDMSCl is often more atom-economical for protecting an existing hydroxyl group, this compound excels in scenarios requiring the simultaneous introduction of a C2-linker and a protected hydroxyl functionality. The robust nature of the TBDMS ether ensures compatibility with a wide array of synthetic transformations, making it a reliable choice for complex molecule synthesis. Researchers and drug development professionals should consider the unique advantages of this reagent when designing synthetic pathways that can benefit from its specific reactivity profile.
References
- 1. This compound | 86864-60-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ias.ac.in [ias.ac.in]
- 5. asianpubs.org [asianpubs.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
cost-benefit analysis of using (2-Bromoethoxy)-tert-butyldimethylsilane in synthesis
A Cost-Benefit Analysis of (2-Bromoethoxy)-tert-butyldimethylsilane in Synthesis: A Comparative Guide for Researchers
Introduction
In the field of multi-step organic synthesis, particularly in drug development and materials science, the strategic use of protecting groups is fundamental. This compound is a bifunctional reagent used to introduce the tert-butyldimethylsilyloxy (TBDMS) protected hydroxyethyl (B10761427) moiety onto nucleophilic substrates.[1][2] The TBDMS group is renowned for its high stability across a wide range of reaction conditions, making it a valuable tool for complex molecular construction.[3][4] However, its advantages in stability must be weighed against its relatively high cost and the specific, sometimes harsh, conditions required for its removal.
This guide provides a comprehensive cost-benefit analysis of using this compound by objectively comparing its performance against common alternatives, supported by experimental data and detailed protocols.
Performance and Strategic Value
The primary function of this compound is to serve as a robust hydroxyethylating agent. The key benefits of the incorporated TBDMS ether include:
-
High Stability : The TBDMS group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (B98337) (TMS) group.[4] It is resistant to a wide array of non-acidic and non-fluoride reaction conditions, including many oxidizing and reducing agents, which allows for broad synthetic flexibility.[3]
-
Streamlined Synthesis : As a pre-protected reagent, it allows for the direct introduction of the desired functional group, potentially reducing the number of synthetic steps compared to protecting a simpler building block like 2-bromoethanol (B42945) in situ.
The main drawbacks include:
-
Higher Reagent Cost : The reagent is significantly more expensive than its basic components (2-bromoethanol and TBDMS-Cl).
-
Specific Deprotection : Removal of the TBDMS group typically requires fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or strong acidic conditions, which may not be compatible with all substrates.[3][5][6]
Comparative Analysis with Alternatives
A common alternative strategy involves using the inexpensive starting material, 2-bromoethanol, and protecting it with a less costly protecting group, such as tetrahydropyran (B127337) (THP), prior to alkylation. This adds steps to the synthesis but may be more economical.
Table 1: Quantitative Comparison of Alkylation Strategies
| Parameter | This compound | 2-Bromoethanol + THP Protection | 2-Bromoethanol (Unprotected) |
| Protecting Group | tert-Butyldimethylsilyl (TBDMS) | Tetrahydropyranyl (THP) | None |
| Relative Stability | Very High (Stable to wide pH range, many reagents)[4] | Moderate (Stable to base, labile to acid)[7] | Low (Reactive hydroxyl group) |
| Deprotection Conditions | TBAF in THF; or strong acid (e.g., HCl)[6][8] | Mild acid (e.g., PPTS, AcOH in H₂O)[7] | Not Applicable |
| Number of Steps | 1 (Direct Alkylation) | 2 (Protection, then Alkylation) | 1 (Alkylation, but requires subsequent protection) |
| Typical Alkylation Yield | 40-80%[8][9] | 80-95% (for alkylation step) | Highly variable, potential for side reactions |
| Relative Cost | High | Low | Very Low |
| Key Advantage | Robustness and fewer steps in the main sequence. | Low cost of reagents and mild deprotection. | Extremely low initial material cost. |
| Key Disadvantage | High reagent cost and potentially harsh deprotection. | Increased step count, acid-lability limits scope. | Free hydroxyl complicates subsequent steps. |
Experimental Protocols
The following protocols provide detailed methodologies for the alkylation of an amine with this compound and the alternative two-step sequence.
Protocol 1: Direct Alkylation using this compound
This protocol is adapted from the synthesis of a substituted 2-vinyl chromone (B188151) derivative.[8]
-
Objective: To perform N-alkylation on 6-Bromo-2-(4-aminostyryl)chromone.
-
Materials:
-
6-Bromo-2-(4-aminostyryl)chromone (1.0 eq)
-
This compound (4.0 eq)[8]
-
Potassium carbonate (K₂CO₃, 5.0 eq)[8]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve 6-Bromo-2-(4-aminostyryl)chromone (0.876 mmol) in anhydrous DMF (7.0 mL).[8]
-
Add K₂CO₃ (4.41 mmol) and this compound (3.51 mmol) to the solution.[8]
-
Heat the reaction mixture to 70 °C and stir for 8 hours.[8]
-
Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and add saturated NaHCO₃ solution.[8]
-
Extract the aqueous layer twice with EtOAc.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired N-alkylated product (Reported Yield: 41%).[8]
-
Protocol 2: Alternative Two-Step Alkylation
Step A: Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
-
Objective: To protect 2-bromoethanol with a THP group.
-
Materials:
-
2-Bromoethanol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.1 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.02 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-bromoethanol in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add a catalytic amount of PPTS.
-
Add DHP dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which is often used without further purification.
-
Step B: Alkylation using 2-(2-Bromoethoxy)tetrahydro-2H-pyran
-
Objective: To N-alkylate the substrate with the prepared THP-protected reagent.
-
Procedure: Follow the general procedure outlined in Protocol 1, substituting this compound with the 2-(2-Bromoethoxy)tetrahydro-2H-pyran prepared in Step A. Reaction temperatures are often milder (room temperature to 60 °C).
Mandatory Visualizations
Logical Decision Pathway
The choice between these reagents is often dictated by the specific constraints of the synthetic plan.
Caption: Decision framework for selecting the appropriate hydroxyethylation reagent.
Comparative Experimental Workflow
The difference in the number of operational steps is a key factor in the cost-benefit analysis.
References
- 1. This compound | 86864-60-0 [chemicalbook.com]
- 2. tert-Butyldimethylsiloxyethylbromide [polymersource.ca]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Hydroxyethylamino- and Pyridyl-Substituted 2-Vinyl Chromone Derivatives for Detection of Cerebral Abnormal Prion Protein Deposits [jstage.jst.go.jp]
- 9. This compound | 86864-60-0 | Benchchem [benchchem.com]
Safety Operating Guide
Safe Disposal of (2-Bromoethoxy)-tert-butyldimethylsilane: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (2-Bromoethoxy)-tert-butyldimethylsilane (CAS No. 86864-60-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this reagent, thereby minimizing environmental impact and protecting laboratory personnel. Adherence to these protocols, in conjunction with institutional and local regulations, is critical.
This compound is a halogenated organosilicon compound commonly used in organic synthesis. Due to its chemical properties, it is classified as a hazardous substance requiring specific disposal procedures. Improper disposal can lead to skin and eye irritation and potential environmental contamination.[1][2] This guide outlines a detailed protocol for the laboratory-scale deactivation of this compound prior to its final disposal as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation and is moisture-sensitive.[2][3]
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Work in a well-ventilated chemical fume hood |
Spill Management Protocol
In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and further contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Step-by-Step Disposal Protocol: Laboratory Deactivation
While the ultimate disposal of this compound must be conducted through a licensed waste disposal service, a preliminary deactivation step in the laboratory can render the compound less reactive. The following protocol describes the hydrolysis of the silyl (B83357) ether bond, a key reactive feature of the molecule.
Experimental Protocol: Acid-Catalyzed Hydrolysis for Deactivation
This procedure aims to cleave the silicon-oxygen bond, converting the compound into the less reactive 2-bromoethanol (B42945) and silanol (B1196071) byproducts.
Materials:
-
This compound waste
-
Acetone
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container for halogenated organic waste
Procedure:
-
Preparation: In a chemical fume hood, place the flask or container with the this compound waste in a secondary container (e.g., a larger beaker or tub) to contain any potential spills. Ensure a stirrer bar is present if the waste is in a reaction vessel.
-
Dilution: Dilute the waste with an equal volume of acetone. This helps to homogenize the solution and control the reaction rate.
-
Acidification: Slowly, and with stirring, add 1 M hydrochloric acid to the diluted waste solution. A common starting point is to add the acid in a 2:1 volume ratio to the original volume of the silane (B1218182) waste.
-
Reaction: Allow the mixture to stir at room temperature for at least 4 hours. The hydrolysis of tert-butyldimethylsilyl ethers under these conditions is generally efficient.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution. Monitor the pH with pH paper or a pH meter, aiming for a final pH between 6 and 8. Be cautious as the addition of bicarbonate to the acidic solution will generate carbon dioxide gas.
-
Waste Collection: Transfer the neutralized mixture to a designated and clearly labeled hazardous waste container for halogenated organic compounds.
-
Final Disposal: The container should be sealed and handed over to the institution's environmental health and safety office for final disposal at an approved waste disposal plant.[1][2][3]
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
References
Personal protective equipment for handling (2-Bromoethoxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2-Bromoethoxy)-tert-butyldimethylsilane, a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Transfer | Chemical splash goggles | Double-gloving with nitrile or butyl rubber gloves | Flame-retardant lab coat | Not generally required if handled in a certified chemical fume hood |
| Weighing & Dispensing | Chemical splash goggles with a face shield | Double-gloving with nitrile or butyl rubber gloves | Flame-retardant lab coat | Not generally required if handled in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles with a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls over a lab coat | Air-purifying respirator with organic vapor cartridges, if spill is large or ventilation is inadequate |
| Waste Disposal | Chemical splash goggles | Double-gloving with nitrile or butyl rubber gloves | Flame-retardant lab coat | Not generally required if handled in a certified chemical fume hood |
Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date information on PPE recommendations.[1][4]
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Before beginning work, don the appropriate PPE as outlined in the table above. This includes, at a minimum, chemical splash goggles, a flame-retardant lab coat, and compatible gloves.
-
Inert Atmosphere: While not strictly pyrophoric, the use of an inert atmosphere (e.g., nitrogen or argon) is good practice when handling silyl (B83357) ethers, especially if they are to be used in moisture-sensitive reactions. This can be achieved using a Schlenk line or a glove box.
-
Transferring the Reagent:
-
Ensure all glassware is dry, either by oven-drying or flame-drying under vacuum.
-
If using a Schlenk line, flush the reaction vessel with inert gas.
-
Use a clean, dry syringe or cannula to transfer the liquid reagent. To avoid pressure changes, use a needle connected to a bubbler to vent the reaction flask.
-
Add the reagent slowly and carefully to the reaction mixture.
-
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep it away from heat, sparks, and open flames as it is a combustible liquid.[1][4]
-
Store separately from strong oxidizing agents, acids, and bases.
3. Spill Response:
-
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert your institution's emergency response team.
-
Close the laboratory doors to contain the vapors.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
4. Waste Disposal:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Collection:
-
Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, paper towels, pipette tips), into a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Label the container as "Halogenated Organic Waste" and list all components, including "this compound."
-
-
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


